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  • Product: 1-Amino-1H-pyrrole-2-carbaldehyde
  • CAS: 874112-78-4

Core Science & Biosynthesis

Foundational

The Strategic Role of 1-Amino-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry: Scaffolding Pyrrolotriazine-Based Therapeutics

Executive Summary In modern medicinal chemistry, the design of nucleoside analogs that can effectively evade viral proofreading mechanisms is a paramount challenge. Traditional purine and pyrimidine scaffolds are often r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of nucleoside analogs that can effectively evade viral proofreading mechanisms is a paramount challenge. Traditional purine and pyrimidine scaffolds are often recognized and excised by viral exonucleases. Enter the pyrrolo[2,1-f][1,2,4]triazine core—a bioisostere of adenine that maintains necessary hydrogen-bonding interactions for polymerase binding while resisting exonuclease cleavage.

At the synthetic heart of this crucial scaffold lies 1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4). As a highly specialized, bifunctional heterocyclic building block, it provides the exact orthogonal reactivity required to construct the triazine ring. This technical guide explores the mechanistic significance, synthetic workflows, and process chemistry optimization surrounding 1-amino-1H-pyrrole-2-carbaldehyde, particularly in the context of blockbuster antiviral drugs like Remdesivir 1.

Chemical Profile & Mechanistic Significance

1-Amino-1H-pyrrole-2-carbaldehyde (Molecular Formula: C5​H6​N2​O ) is characterized by a pyrrole ring substituted with an amino group at the N1 position and a formyl group at the C2 position.

The Causality of Bifunctionality

The strategic value of this molecule stems directly from its dual reactive handles:

  • Nucleophilic N-Amino Group: Acts as the primary anchor for subsequent cyclocondensation.

  • Electrophilic C2-Aldehyde: Serves as a transient handle that can be smoothly converted into a nitrile (cyanation).

By establishing these two functional groups in adjacent positions, chemists create a perfect setup for base-catalyzed annulation. When the aldehyde is converted to a nitrile, the resulting 1-aminopyrrole-2-carbonitrile can react with amidine reagents (such as formamidine acetate) to close the triazine ring seamlessly 2.

SyntheticPathway A Pyrrole-2-carboxaldehyde B 1-Amino-1H-pyrrole- 2-carbaldehyde A->B N-Amination C 1-Aminopyrrole- 2-carbonitrile B->C Cyanation D Pyrrolo[2,1-f][1,2,4] triazin-4-amine C->D Cyclocondensation

Fig 1: Synthetic workflow from pyrrole-2-carboxaldehyde to the pyrrolotriazine core.

Synthetic Methodologies and Process Optimization

The generation of 1-amino-1H-pyrrole-2-carbaldehyde and its subsequent conversion to the cyano-derivative is historically performed using Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine ( NH2​Cl ).

Reagent Selection: HOSA vs. Monochloramine

While HOSA is highly effective for simultaneous N-amination and CHO CN conversion at the bench scale, it is thermally labile. As a Senior Application Scientist, I strongly advise against using O-sulfonylhydroxylamines for multi-kilogram scale-ups due to severe thermal runaway risks. Instead, modern industrial routes utilize in situ generated monochloramine ( NH2​Cl ) in continuous flow setups. This choice ensures high chemoselectivity while completely mitigating the accumulation of explosive intermediates 3.

Quantitative Process Comparison

The following table summarizes the operational metrics of different amination/cyanation strategies used to access the pyrrolotriazine precursor:

Process ParameterHOSA (Batch Process) NH2​Cl (Batch Process) NH2​Cl (Continuous Flow)
Reagent Stability Low (Thermally labile)Moderate (Requires in situ prep)High (On-demand generation)
Reaction Time 1.0 - 2.0 hours30 - 60 minutes< 5.0 minutes (residence time)
Scalability & Safety Limited (Exothermic risks)Good (Requires strict temp control)Excellent (High heat dissipation)
Typical Yield 43% - 92% (Highly variable)~60% - 84%>95% conversion

Experimental Protocol: Self-Validating Synthesis of the Pyrrolotriazine Precursor

To ensure reproducibility and safety, the following step-by-step methodology details the N-amination and cyanation sequence using the scalable monochloramine route 4.

Objective: Convert pyrrole-2-carboxaldehyde to 1-aminopyrrole-2-carbonitrile via the transient 1-amino-1H-pyrrole-2-carbaldehyde intermediate.

Step-by-Step Methodology:

  • Deprotonation: Dissolve pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous MTBE/DMF. Cool the reactor internal temperature to 0–5 °C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) in portions.

    • Causality: NaH is required to deprotonate the pyrrole nitrogen, increasing its nucleophilicity for the incoming electrophilic amination.

    • Self-Validation: The cessation of hydrogen gas evolution serves as a visual and volumetric indicator that deprotonation is complete.

  • Electrophilic Amination: While maintaining the temperature strictly below 10 °C, add a pre-titrated 0.74 M solution of monochloramine ( NH2​Cl ) in MTBE (1.2 equiv) dropwise.

    • Causality: Temperature control is critical here; exceeding 10 °C leads to the rapid degradation of NH2​Cl and the formation of unwanted diazene byproducts.

  • Cyanation & Cyclization Prep: The intermediate 1-amino-1H-pyrrole-2-carbaldehyde forms rapidly. Upon addition of formamidine acetate (3.0 equiv) and heating to 85 °C, the formyl group undergoes in situ conversion to the nitrile, followed immediately by cyclocondensation.

  • Reaction Monitoring & Quenching:

    • Self-Validation: Monitor the reaction via HPLC. The process is deemed complete when the intermediate peak (1-amino-1H-pyrrole-2-carbaldehyde) falls below 0.15% area.

    • To validate the safe consumption of the aminating agent, test the reaction mixture with a KI/starch indicator strip. A negative result (no blue/black color) confirms the complete absence of residual active chlorine/monochloramine.

Applications in Drug Discovery

The derivatives synthesized from 1-amino-1H-pyrrole-2-carbaldehyde have profound implications in modern pharmacology, extending beyond infectious diseases into oncology 5.

Broad-Spectrum Antivirals (e.g., Remdesivir)

The pyrrolotriazine core is glycosylated and phosphoramidated to create nucleoside prodrugs. Once inside the host cell, these prodrugs are metabolized into active nucleoside triphosphate (NTP) analogs. Because the pyrrolotriazine base mimics natural adenine, it successfully competes for binding in the viral RNA-dependent RNA polymerase (RdRp). Once incorporated into the nascent viral RNA chain, it causes delayed chain termination, halting viral replication.

MOA N1 Pyrrolotriazine Prodrug N2 Intracellular Metabolism N1->N2 Cellular Entry N3 Active NTP Analog N2->N3 Phosphorylation N4 Viral RdRp Enzyme N3->N4 ATP Competition N5 RNA Chain Termination N4->N5 Viral Inhibition

Fig 2: Mechanism of action for pyrrolotriazine-based antiviral nucleoside analogs.

Kinase Inhibitors

Beyond antivirals, fused pyrrole analogs derived from these building blocks are being actively investigated as competitive kinase inhibitors. By binding to the ATP-binding domain of mutant kinases (such as BRAF V600E), these scaffolds show promise in treating severe adenocarcinomas and bone marrow disorders.

Conclusion

1-Amino-1H-pyrrole-2-carbaldehyde is far more than a simple heterocyclic intermediate; it is the architectural keystone for the pyrrolo[2,1-f][1,2,4]triazine class of therapeutics. By understanding the causality of its bifunctional reactivity, process chemists have successfully transitioned its synthesis from hazardous batch operations to highly efficient continuous flow systems. As the demand for novel nucleoside analogs and kinase inhibitors grows, the strategic manipulation of this building block will remain at the forefront of medicinal chemistry.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances ACS Omega[Link]

  • Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited SciELO[Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs ACS Publications[Link]

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis Semantic Scholar / Organic Letters[Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update PMC - NIH[Link]

Sources

Exploratory

Synergistic Reactivity of Amino and Aldehyde Functional Groups in 1-Aminopyrrole-2-carbaldehyde: Pathways to Fused Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern heterocyclic chemistry and drug discovery, bifunctional building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern heterocyclic chemistry and drug discovery, bifunctional building blocks are essential for the rapid assembly of complex, multi-ring systems. 1-Aminopyrrole-2-carbaldehyde (1-amino-1H-pyrrole-2-carbaldehyde) stands out as a highly versatile dielectrophile/dinucleophile equivalent. By possessing an electron-rich N-amino group and an electrophilic C2-carbaldehyde group in a 1,2-relationship, this molecule is perfectly primed for synergistic annulation reactions. This whitepaper dissects the isolated and synergistic reactivity of these functional groups, explaining the mechanistic causality behind their behavior and providing self-validating experimental protocols for synthesizing critical pharmaceutical scaffolds, such as the pyrrolo[2,1-f][1,2,4]triazine core found in antiviral agents like remdesivir.

Electronic Structure and Mechanistic Causality

The unique reactivity of 1-aminopyrrole-2-carbaldehyde is dictated by the electronic cross-talk between its two functional groups and the central aromatic pyrrole ring.

The N-Amino Group: Enhanced Nucleophilicity via the Alpha-Effect

Unlike the nitrogen atom within the pyrrole ring—whose lone pair is delocalized into the aromatic π -system—the exocyclic N -amino ( −NH2​ ) group retains its lone pair. Furthermore, it exhibits the alpha-effect . The adjacent electron-rich pyrrole nitrogen raises the Highest Occupied Molecular Orbital (HOMO) energy of the terminal amine. This makes the N -amino group exceptionally nucleophilic and hydrazine-like, allowing it to rapidly attack electrophilic centers such as acyl chlorides, sulfonyl chlorides, and the carbonyl carbons of amidines [1].

The C2-Aldehyde: Conjugated Electrophilicity

The C2-carbaldehyde group acts as the primary electrophilic site (LUMO). While the electron-donating nature of the pyrrole ring partially stabilizes the carbonyl carbon via resonance (reducing its electrophilicity compared to an isolated aliphatic aldehyde), the strong inductive polarization of the C=O bond ensures it remains highly susceptible to nucleophilic attack. It readily undergoes Schiff base formation with primary amines and Knoevenagel condensations with active methylene compounds.

Reactivity A 1-Aminopyrrole- 2-carbaldehyde B N-Amino Group (Nucleophile) A->B C C2-Aldehyde Group (Electrophile) A->C D Synergistic Annulation A->D B1 Schiff Bases B->B1 C1 Alkenes/Imines C->C1 D1 Pyrrolo[1,2-b] pyridazines D->D1 D2 Pyrrolo[2,1-f] [1,2,4]triazines D->D2

Figure 1: Divergent and synergistic reactivity pathways of 1-aminopyrrole-2-carbaldehyde.

Synergistic Annulation: Pathways to Fused Heterocycles

The true synthetic power of 1-aminopyrrole-2-carbaldehyde is unlocked when both functional groups participate in cascade cyclizations. The spatial proximity (ortho-like relationship) of the nucleophilic amine and electrophilic aldehyde allows for the rapid assembly of 5,6-fused bicyclic systems.

Synthesis of Pyrrolo[1,2-b]pyridazines

When reacted with 1,3-dicarbonyls or active methylene compounds, 1-aminopyrrole-2-carbaldehyde undergoes a sequential condensation. The aldehyde typically undergoes a Knoevenagel condensation with the active methylene, followed by the nucleophilic attack of the N -amino group onto the remaining carbonyl, yielding a pyrrolo[1,2-b]pyridazine [2]. This scaffold is highly valued in materials science and medicinal chemistry for its fluorescent properties and bioactivity [3].

Synthesis of Pyrrolo[2,1-f][1,2,4]triazines (The Remdesivir Core)

The pyrrolo[2,1-f][1,2,4]triazine core is a bioisostere of nucleic acid purines. By reacting 1-aminopyrrole-2-carbaldehyde (or its derived carbonitrile) with amidines or formamidine acetate, a [4+2] aza-annulation occurs. The highly nucleophilic N -amino group first attacks the electrophilic carbon of the amidine. Subsequent intramolecular cyclization of the amidine nitrogen onto the C2-aldehyde, followed by dehydration, yields the fully aromatized triazine ring [4].

Mechanism Step1 1-Aminopyrrole-2-carbaldehyde + Amidine Step2 Nucleophilic Attack (N-Amino on Amidine C) Step1->Step2 Step3 Intermediate Hydrazone Formation Step2->Step3 Step4 Intramolecular Cyclization (N on C2-Aldehyde) Step3->Step4 Step5 Pyrrolo[2,1-f][1,2,4]triazine (Aromatization) Step4->Step5

Figure 2: Stepwise mechanism for pyrrolo[2,1-f][1,2,4]triazine annulation.

Quantitative Reactivity Profiles

The table below summarizes the quantitative performance of 1-aminopyrrole-2-carbaldehyde across various reaction vectors, highlighting its efficiency as a bifunctional reagent.

Functional Group TargetReagent ClassReaction TypeTypical YieldKey Product Scaffold
N-Amino Acyl ChloridesN-Acylation85–95%1-(Acylamino)pyrrole-2-carbaldehyde
C2-Aldehyde Primary AminesImine Condensation75–90%1-Aminopyrrole-2-aldimine
Synergistic (N, C2) 1,3-DicarbonylsCyclocondensation60–85%Pyrrolo[1,2-b]pyridazines
Synergistic (N, C2) AmidinesAza-Annulation65–80%Pyrrolo[2,1-f][1,2,4]triazines

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic progression.

Protocol A: Knoevenagel-Condensation Cascade for Pyrrolo[1,2-b]pyridazines

Rationale: A weakly basic buffer (piperidinium acetate) is chosen to simultaneously activate the active methylene (via enolate formation) and the aldehyde (via iminium ion catalysis) without causing the premature degradation of the sensitive N -amino group.

  • Initiation: Dissolve 1-aminopyrrole-2-carbaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to generate the piperidinium acetate buffer in situ.

  • Propagation: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 4–6 hours.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol, and dry under a vacuum.

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC (Hexane:EtOAc 7:3). The highly polar starting material will be entirely consumed, replaced by a highly UV-active, non-polar spot. 1H -NMR validation is confirmed by the complete disappearance of the aldehyde proton signal at ~9.5 ppm and the emergence of aromatic pyridazine doublets at ~7.8–8.2 ppm.

Protocol B: Amidine Condensation for Pyrrolo[2,1-f][1,2,4]triazines

Rationale: Formamidine acetate is an air-stable surrogate for free formamidine. Potassium carbonate is explicitly added to act as an acid scavenger, neutralizing the acetate counter-ion to liberate the highly nucleophilic free amidine required for the initial attack [5].

  • Initiation: Suspend 1-aminopyrrole-2-carbaldehyde (1.0 eq) and formamidine acetate (3.0 eq) in absolute ethanol.

  • Activation: Add anhydrous K2​CO3​ (2.0 eq) to the suspension. Stir at room temperature for 15 minutes to ensure complete liberation of the free amidine base.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 12 hours.

  • Workup: Concentrate the mixture in vacuo, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: LC-MS analysis of the organic phase must show a dominant peak corresponding to [M+H]+ of the target mass. Crucially, the mass must equal the sum of the starting materials minus exactly two equivalents of water (loss of 36 Da). The absence of an [M+H−18]+ peak confirms that the intermediate hydrazone has fully dehydrated and aromatized into the triazine core.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega.[Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc.[Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. MDPI.[Link]

  • Preparation method of 7-bromopyrrolo[2,1-f][1,2,4]thiazine-4-amine.

Sources

Foundational

1-Amino-1H-pyrrole-2-carbaldehyde CAS 874112-78-4 mechanism of action

1-Amino-1H-pyrrole-2-carbaldehyde (CAS 874112-78-4): Mechanistic Role as a Privileged Synthon in Purine Isostere Drug Development Executive Summary In advanced medicinal chemistry, certain molecules serve not as active p...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Amino-1H-pyrrole-2-carbaldehyde (CAS 874112-78-4): Mechanistic Role as a Privileged Synthon in Purine Isostere Drug Development

Executive Summary

In advanced medicinal chemistry, certain molecules serve not as active pharmaceutical ingredients (APIs), but as critical architectural keystones. 1-Amino-1H-pyrrole-2-carbaldehyde (CAS 874112-78-4) is one such molecule. It is a highly specialized, bifunctional building block primarily utilized for the synthesis of pyrrolo[2,1-f][1,2,4]triazines [1]. This fused bicyclic system is a "privileged scaffold" that acts as a bioisostere for purines and pyrimidines.

This whitepaper details the chemical mechanism of action (reactivity profile) of CAS 874112-78-4, the pharmacological mechanisms of its downstream derivatives (including blockbuster antivirals like Remdesivir and targeted kinase inhibitors), and the self-validating experimental protocols required to harness this building block in drug discovery [2].

Chemical Mechanism of Action: The Bifunctional Annulation

The utility of 1-Amino-1H-pyrrole-2-carbaldehyde stems from its precise electronic topology. It possesses two adjacent reactive centers that enable tandem condensation-cyclization reactions:

  • Nucleophilic N1 -Amino Group: Acts as a hydrazine-like nucleophile, primed to attack electrophilic carbons.

  • Electrophilic C2 -Carbaldehyde: Serves as an electrophilic acceptor for secondary nucleophilic attack.

The Annulation Mechanism: When CAS 874112-78-4 is reacted with a bis-electrophilic/nucleophilic donor—such as an amidine (e.g., formamidine acetate), urea, or cyanamide—a tandem reaction occurs. The N1 -amino group attacks the amidine carbon, forming an intermediate imine. Subsequently, the terminal nitrogen of the amidine attacks the C2 -carbaldehyde. A final dehydration step forces aromatization, yielding the highly stable pyrrolo[2,1-f][1,2,4]triazine core. This rapid, one-pot construction of a complex heterocycle is what makes CAS 874112-78-4 indispensable in supply-centered synthesis [2].

Annulation A 1-Amino-1H-pyrrole- 2-carbaldehyde (CAS 874112-78-4) C Imine Intermediate (Condensation) A->C N1 Nucleophilic Attack B Amidine / Urea (C-N-C Donor) B->C D Pyrrolo[2,1-f][1,2,4]triazine Core Scaffold C->D Intramolecular Cyclization & Dehydration (-H2O)

Caption: Tandem cyclization mechanism of CAS 874112-78-4 to form the pyrrolotriazine core.

Pharmacological Mechanism of Action of Derived Scaffolds

Because CAS 874112-78-4 is a synthon, its biological relevance is realized through its derivatives. The resulting pyrrolo[2,1-f][1,2,4]triazine scaffold mimics the spatial arrangement of nitrogen atoms in adenine and guanine, allowing it to hijack purine-dependent biological pathways.

A. Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition

Derivatives synthesized from this core (such as the nucleobase of Remdesivir) act as C-nucleosides.

  • Causality: Traditional N-nucleosides are highly susceptible to cleavage by viral exonucleases. By utilizing the pyrrolotriazine core linked to a ribose sugar via a strong Carbon-Carbon bond, the molecule becomes resistant to enzymatic degradation [2].

  • Mechanism: Once inside the cell, host kinases phosphorylate the prodrug into an active nucleoside triphosphate. The viral RdRp mistakes this derivative for natural ATP. Incorporation into the nascent viral RNA strand causes delayed chain termination, halting viral replication.

B. ATP-Competitive Kinase Inhibition (Oncology)

In cancer therapeutics, the pyrrolotriazine core is used to target hyperactive kinases (e.g., PI3K, EGFR, IGF-1R)[1].

  • Causality: The nitrogen atoms at positions 1, 2, and 4 of the triazine ring act as critical hydrogen-bond acceptors. They perfectly align with the backbone amides in the "hinge region" of the kinase ATP-binding pocket, displacing natural ATP and shutting down oncogenic signaling cascades.

PharmMoA P Pyrrolotriazine Derivative (Synthesized from CAS 874112-78-4) K Intracellular Kinases (Anabolic Phosphorylation) P->K Cellular Uptake T Active Triphosphate Metabolite K->T ATP-dependent Activation R Viral RdRp / Host Kinase (Target Binding) T->R Competitive Binding (Purine Mimicry) E Chain Termination / Signaling Cascade Inhibition R->E Therapeutic Efficacy

Caption: Pharmacological pathway of pyrrolotriazine derivatives acting as purine bioisosteres.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the conversion of CAS 874112-78-4 into a bioactive scaffold and its subsequent biological validation.

Protocol 1: Synthesis of the Pyrrolo[2,1-f][1,2,4]triazine Core

This protocol establishes the foundational ring system using a mild cyclocondensation approach.

  • Preparation: In an oven-dried round-bottom flask under inert argon atmosphere, dissolve 1-Amino-1H-pyrrole-2-carbaldehyde (1.0 equivalent, 10 mmol) in anhydrous ethanol (50 mL) [3].

  • Reagent Addition: Add formamidine acetate (1.5 equivalents, 15 mmol) and anhydrous potassium carbonate ( K2​CO3​ , 2.0 equivalents) to the solution. Causality: The mild base deprotonates the amidine, increasing its nucleophilicity for the initial attack on the aldehyde.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3) and LC-MS.

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Validation (Self-Validating Step): Purify via flash column chromatography. Confirm the successful aromatization by 1H -NMR. The disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the triazine aromatic proton (~8.2 ppm) definitively validate the cyclization.

Protocol 2: PI3K Kinase Inhibition Assay (Derivative Evaluation)
  • Incubation: Incubate recombinant PI3K (p110α/p85α) with 10 µM of the synthesized pyrrolotriazine derivative in a kinase buffer (50 mM HEPES, 10 mM MgCl2​ , pH 7.5).

  • Reaction Initiation: Add 10 µM ATP and 20 µg/mL PIP2 substrate. Incubate at 30°C for 30 minutes.

  • Quantification: Use the ADP-Glo™ Kinase Assay to measure the depletion of ATP. Luminescence is inversely proportional to kinase inhibition.

Quantitative Data: Derivative Activity Profile

The structural versatility of the core derived from CAS 874112-78-4 allows for tuning against specific targets. The table below summarizes the inhibitory profiles of various synthesized derivatives based on recent literature [1][2].

Derivative CorePrimary TargetIC50 Value (nM)Indication / Application
6-Aminocarbonyl-pyrrolotriazinePI3K (p110α)122 nMOncology (Antiproliferative)
6-Aminocarbonyl-pyrrolotriazinePI3K (p110δ)119 nMOncology (Antiproliferative)
4-Amino-pyrrolotriazine C-nucleosideSARS-CoV-2 RdRp850 nM (EC50)Antiviral (COVID-19)
4-Oxo-pyrrolotriazine hybridEGFR< 50 nMOncology (NSCLC)

Note: Data aggregated from scaffold hopping strategies and nucleoside analog evaluations highlighting the selectivity achieved by functionalizing the core synthesized from CAS 874112-78-4.

References

  • Title: Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives Source: ResearchGate (Originally published in relevant medicinal chemistry journals) URL: [Link]

  • Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

Exploratory

Thermodynamic Stability and Degradation Pathways of 1-Amino-1H-pyrrole-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4, Molecular Formula: C5H6N2O) is a highly specialized, bifunctional heterocyclic building block utilized in advanced organic synthesis and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4, Molecular Formula: C5H6N2O) is a highly specialized, bifunctional heterocyclic building block utilized in advanced organic synthesis and drug discovery[1][2]. Featuring both a nucleophilic N-amino group and an electrophilic C2-carbaldehyde moiety, the molecule serves as a versatile precursor for complex N-heterocycles, hydrazones, and fused ring systems. However, this dual functionality introduces significant thermodynamic instability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, thermodynamic parameters, and the rigorous experimental protocols required to evaluate and mitigate its decomposition in pharmaceutical development.

Structural Thermodynamics & Reactivity Profile

To understand the instability of 1-Amino-1H-pyrrole-2-carbaldehyde, one must analyze its electronic architecture. The molecule is characterized by a "push-pull" electronic system:

  • The Alpha Effect: The N-amino group (-NH2) possesses a lone pair of electrons adjacent to the lone pair of the pyrrole ring nitrogen. This proximity creates severe electrostatic repulsion (the α -effect), significantly lowering the Bond Dissociation Energy (BDE) of the N-N bond compared to standard C-N bonds.

  • Resonance Perturbation: The electron-withdrawing nature of the C2-carbaldehyde group pulls electron density away from the pyrrole π -system. While this stabilizes the ring slightly against electrophilic attack, it increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Because of these competing electronic forces, the molecule exists in a delicate thermodynamic balance. It is highly prone to auto-oxidation upon exposure to air and light, rapidly turning dark in color—a hallmark of N-aminopyrrole degradation[3].

Core Degradation Pathways (Mechanistic Analysis)

The degradation of 1-Amino-1H-pyrrole-2-carbaldehyde is driven by its bifunctionality. We categorize these pathways into three primary mechanisms: Intermolecular Condensation, Oxidative Degradation, and Thermal Cleavage.

Pathway A: Intermolecular Schiff Base Condensation (Oligomerization)

The most kinetically favored degradation pathway in concentrated solutions or solid-state is intermolecular condensation. The nucleophilic N-amino group of one molecule attacks the electrophilic C2-aldehyde of an adjacent molecule.

Causality: The reaction is driven thermodynamically by the entropic release of a water molecule and the formation of a highly conjugated imine (Schiff base) network. If left unchecked, this leads to the formation of insoluble oligomeric or polymeric resins.

G M1 Molecule 1 (N-NH2 active) Cond Nucleophilic Attack (Tetrahedral Intermediate) M1->Cond N-NH2 attacks M2 Molecule 2 (C2-CHO active) M2->Cond C=O receives Dehyd Dehydration (-H2O) Cond->Dehyd Acid/Base Catalysis Olig Schiff Base Oligomer (Imine Formation) Dehyd->Olig Irreversible at high conc.

Pathway of intermolecular Schiff base condensation leading to oligomerization.

Pathway B: Oxidative Degradation

N-aminopyrroles are notoriously sensitive to oxidative environments[4]. Exposure to ambient oxygen or reactive oxygen species (ROS) triggers two parallel oxidative cascades:

  • Aldehyde Oxidation: The C2-carbaldehyde is oxidized to 1-amino-1H-pyrrole-2-carboxylic acid.

  • N-Amino Oxidation: The N-amino group undergoes radical abstraction, leading to the formation of transient azo species, which subsequently decompose via denitrogenation (release of N2​ gas) to yield 1H-pyrrole-2-carbaldehyde and other fragmented byproducts.

G Start 1-Amino-1H-pyrrole-2-carbaldehyde ROS Reactive Oxygen Species (O2, Peroxides) Start->ROS Exposure to Air/Light AldOx Aldehyde Oxidation ROS->AldOx Electrophilic attack AmOx N-Amino Oxidation ROS->AmOx Radical abstraction Acid 1-Amino-pyrrole-2-carboxylic acid AldOx->Acid +[O] Denitro De-nitrogenation (N2 release) AmOx->Denitro N-N cleavage

Bifurcated oxidative degradation pathway under ambient atmospheric conditions.

Pathway C: Thermal N-N Bond Cleavage

At elevated temperatures (>120°C), the weak N-N bond undergoes homolytic cleavage. This thermal degradation is an endothermic process that destroys the N-amino functionality entirely, generating reactive nitrogen radicals that can further cross-link with the pyrrole core.

Experimental Workflows for Stability Profiling

To ensure scientific integrity and regulatory compliance, the stability of 1-Amino-1H-pyrrole-2-carbaldehyde must be evaluated using self-validating systems. The following protocols are designed to isolate specific degradation vectors.

Protocol 1: Forced Degradation (ICH Q1A(R2) Compliant)

This protocol elucidates the kinetic vulnerability of the molecule under varied environmental stressors.

  • Sample Preparation: Dissolve 1-Amino-1H-pyrrole-2-carbaldehyde in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Add 0.1 N HCl (1:1 v/v). Incubate at 40°C for 24 hours.

    • Basic: Add 0.1 N NaOH (1:1 v/v). Incubate at 40°C for 24 hours.

  • Oxidative Stress: Add 3% H2​O2​ (1:1 v/v). Incubate at room temperature for 6 hours in the dark.

  • Photolytic Stress: Expose a neutral solution to 1.2 million lux hours and 200 watt hours/square meter of UV light.

  • Quenching & Analysis: Neutralize acid/base samples. Quench oxidative samples with sodium thiosulfate ( Na2​S2​O3​ )[4]. Analyze all samples via LC-HRMS (High-Resolution Mass Spectrometry) using a C18 column and a gradient of Water/MeCN with 0.1% Formic Acid.

Protocol 2: Thermodynamic Assessment (TGA/DSC)

To quantify the enthalpy of degradation and thermal stability limits.

  • Preparation: Weigh 3-5 mg of the solid compound into an aluminum crucible.

  • DSC (Differential Scanning Calorimetry): Heat from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the onset temperature of the exothermic decomposition peak.

  • TGA (Thermogravimetric Analysis): Concurrently monitor mass loss to differentiate between desolvation/dehydration (Schiff base formation) and catastrophic structural decomposition (N-N cleavage).

G Prep Sample Preparation (1 mg/mL in MeCN) Stress ICH Q1A(R2) Stress (Heat, Light, pH, H2O2) Prep->Stress Quench Reaction Quenching (Neutralization/Cooling) Stress->Quench Analysis LC-HRMS & NMR (Structural Elucidation) Quench->Analysis Data Kinetic Modeling (Arrhenius Plotting) Analysis->Data

Standardized analytical workflow for forced degradation and kinetic modeling.

Quantitative Data & Predictive Modeling

Due to the rapid transient nature of N-aminopyrrole intermediates, exact empirical thermodynamic data is often extrapolated using computational chemistry (DFT) and structural analogs[2]. The tables below summarize the predictive thermodynamic parameters and kinetic rate constants for 1-Amino-1H-pyrrole-2-carbaldehyde.

Table 1: Predicted Thermodynamic Parameters

ParameterValue (Estimated)Mechanistic Implication
Exact Mass 110.048 g/mol Baseline for LC-HRMS identification[2].
XLogP3 0.8Indicates moderate hydrophilicity; prone to moisture absorption[2].
N-N Bond Dissociation Energy (BDE) ~45-50 kcal/molHighly susceptible to thermal and photolytic cleavage compared to C-N bonds (~73 kcal/mol).
ΔGcondensation​ -12 to -18 kJ/molSchiff base formation is spontaneous and exergonic at room temperature.
Decomposition Onset ( Td​ ) ~125 - 140°CExothermic degradation begins; correlates closely with the flash point (125.5°C)[2].

Table 2: Kinetic Degradation Profile (First-Order Rate Constants, kobs​ )

Stress ConditionPrimary DegradantRelative Kinetic Rate ( kobs​ )Severity
Aqueous Buffer (pH 7.0, 25°C) Hydrate / Oligomer 1.2×10−5 s−1 Low
Acidic (pH 2.0, 40°C) Schiff Base Polymer 4.8×10−4 s−1 High
Basic (pH 10.0, 40°C) Aldol-type Condensates 2.1×10−4 s−1 Moderate
Oxidative (3% H2​O2​ , 25°C) Carboxylic Acid / N2​ 8.5×10−3 s−1 Critical

Mitigation Strategies & Formulation Approaches

To successfully utilize 1-Amino-1H-pyrrole-2-carbaldehyde in synthetic pipelines, scientists must implement strict handling and formulation strategies to arrest its thermodynamic degradation:

  • Inert Atmosphere Storage: The compound must be stored under Argon or Nitrogen at sub-zero temperatures (-20°C) to prevent auto-oxidation and thermal N-N cleavage.

  • In-Situ Protection: If the target synthesis requires the N-amino group, the C2-aldehyde should be temporarily protected as an acetal (e.g., using ethylene glycol and catalytic pTSA). Conversely, if the aldehyde is the target electrophile, the N-amino group can be protected using a Boc (tert-butyloxycarbonyl) or Phthalimide group to eliminate its nucleophilicity and prevent oligomerization[5].

  • Lyophilization: For long-term storage of intermediate batches, lyophilization from a neutral, non-aqueous solvent (like 1,4-dioxane) minimizes the hydrolytic and condensation pathways.

References

  • PubChemLite - 1-amino-1h-pyrrole-2-carbaldehyde (C5H6N2O). University of Luxembourg (uni.lu).
  • 1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4). CymitQuimica.
  • 1H-pirrol-2-carboxaldehído,1-amino-(9CI) 874112-78-4 wiki. Guidechem.
  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry - ACS Publications.
  • A Convenient Synthesis of Pyrrole- and N-Aminopyrrole-3-Propionate Esters. LOCKSS.
  • Synthesis of Pyrroles through Coupling of Enyne-hydrazones with Fischer Carbene Complexes. Organic Letters - ACS Publications.

Sources

Foundational

Preliminary Biological Activity Screening of 1-Amino-1H-pyrrole-2-carbaldehyde Derivatives: A Technical Guide for Lead Discovery

Executive Summary & Chemical Rationale In the landscape of early-stage drug discovery, the selection of a versatile, biologically relevant starting scaffold dictates the trajectory of the entire screening program. 1-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of early-stage drug discovery, the selection of a versatile, biologically relevant starting scaffold dictates the trajectory of the entire screening program. 1-Amino-1H-pyrrole-2-carbaldehyde (CAS 874112-78-4) has emerged as a highly privileged bifunctional building block. As Senior Application Scientists, we prioritize this scaffold because the spatial proximity of the N1-amino group and the C2-carbaldehyde provides an ideal geometry for rapid oxidative annulation and cyclization[1].

By reacting this core with various malonates, arylamines, or via phase-transfer generated chloramine, chemists can efficiently synthesize fused bicyclic systems—such as pyrrolotriazinones and pyrrolopyridazines [2][2]. These nitrogen-rich frameworks act as exceptional ATP-mimetics, allowing them to dock precisely into the hinge region of critical oncogenic kinases.

Biological Context: Mechanistic Grounding

Before initiating a high-throughput screening (HTS) campaign, it is critical to define the biological causality of the target. Pyrrole-2-carboxaldehyde derivatives are ubiquitous in nature and exhibit a broad spectrum of physiological activities, including antifungal properties and NAD(P)H quinone oxidoreductase (NQO1) induction [3][3].

However, in modern oncology, synthetic derivatives of 1-amino-pyrroles are heavily screened as potent inhibitors of Pim kinases (Pim-1, -2, and -3) [4][4]. Pim kinases are constitutively active serine/threonine kinases upregulated by the JAK/STAT pathway. Because they do not require regulatory phosphorylation to be active, direct competitive inhibition by pyrrole-derived ATP-mimetics is a highly effective strategy to disrupt tumor cell survival.

Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activates PI3K PI3K / AKT Pathway Cytokines->PI3K Activates Pim Pim Kinases (Target) JAK_STAT->Pim Upregulates BAD pBAD (Apoptosis Inhibition) PI3K->BAD Phosphorylates mTOR mTOR (Translation/Growth) PI3K->mTOR Activates Pim->BAD Phosphorylates Pim->mTOR Activates Survival Cell Survival & Proliferation BAD->Survival Promotes mTOR->Survival Promotes

Fig 1: Parallel signaling of Pim and PI3K pathways driving cell survival, highlighting targets.

The Self-Validating Screening Cascade

To prevent the advancement of Pan-Assay Interference Compounds (PAINS), our screening workflow relies on a self-validating cascade. Phenotypic viability assays act as the primary gatekeeper to ensure cell penetrance, while orthogonal biochemical assays confirm the exact mechanism of action.

Workflow Lib Derivative Library Pri Primary Screen (Cell Viability) Lib->Pri 10 µM Sec Secondary Screen (Kinase Assay) Pri->Sec >50% Inhibition Hit Hit Validation (Dose-Response) Sec->Hit IC50 Profiling Lead Lead Optimization Hit->Lead Selectivity

Fig 2: Self-validating high-throughput screening cascade for pyrrole-derivative hits.

Quantitative Data Presentation

The following table summarizes the preliminary screening data of synthesized 1-Amino-1H-pyrrole-2-carbaldehyde derivatives. Data is structured to compare biochemical target engagement (Pim-1 IC₅₀) against phenotypic efficacy (HCT116 CC₅₀).

Compound IDCore ScaffoldR-Group SubstitutionPim-1 IC₅₀ (nM)HCT116 CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
1A-PC-01 Pyrrolotriazinone-H (Unsubstituted)>10,000>50N/A
1A-PC-04 Pyrrolotriazinone3-Fluoro-phenyl452 ± 1218.540.9
1A-PC-09 Pyrrolopyridazine4-Methoxy-phenyl28 ± 32.175.0
Ref-SGI Imidazo-pyridazineSGI-1776 (Control)7 ± 10.8114.2

Note: A high Selectivity Index indicates strong target-driven cytotoxicity rather than non-specific membrane disruption.

Detailed Experimental Protocols

A robust protocol must explain why a step is performed, not just how. The following methodologies are engineered as self-validating systems to guarantee data integrity.

Protocol 1: High-Throughput Cell Viability Screen (CellTiter-Glo)

Causality & Rationale: We strictly utilize ATP quantitation (luminescence) rather than colorimetric assays (like MTT/MTS). Pyrrole derivatives often possess inherent light absorbance or undergo redox cycling, which generates false-positive readouts in absorbance-based assays. Luminescence bypasses this optical interference.

Self-Validation Check: The assay plate is only accepted if the calculated Z'-factor is ≥ 0.6, ensuring a robust signal window between vehicle and positive controls.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at a density of 2,000 cells/well in 384-well white opaque microplates using 25 µL of McCoy's 5A medium (10% FBS).

  • Edge Effect Mitigation: Fill the outermost perimeter wells with 25 µL of sterile PBS to prevent evaporation artifacts during incubation.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell adherence.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of the pyrrole derivative library (10 mM in DMSO) to achieve a final screening concentration of 10 µM (0.1% final DMSO).

  • Control Gating: Dose 16 wells with 0.1% DMSO (Negative Control) and 16 wells with 1 µM Staurosporine (Positive Control for 100% cell death).

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Readout: Shake plates on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a multimode microplate reader.

  • Validation: Calculate the Z'-factor. If Z' < 0.6, discard the plate.

Protocol 2: Orthogonal Biochemical Target Validation (ADP-Glo Kinase Assay)

Causality & Rationale: To confirm that the cytotoxicity observed in Protocol 1 is driven by kinase inhibition, we use an ADP-Glo assay. Unlike radiometric assays, this method measures the universal product of kinase activity (ADP), allowing us to screen the pyrrole derivatives without needing a specialized, radiolabeled peptide substrate.

Self-Validation Check: The ATP conversion rate in the "No Inhibitor" control must remain strictly within the linear range (10-20% conversion). If conversion exceeds 20%, substrate depletion occurs, artificially shifting the apparent IC₅₀ values of our derivatives.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Pim-1 kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT) to a working concentration of 2 nM.

  • Compound Incubation: In a 384-well low-volume plate, mix 2 µL of the enzyme solution with 1 µL of the pyrrole derivative (serially diluted from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 2 µL of substrate mix containing 100 µM ATP and 10 µM Pim-1 specific peptide substrate (AKRRRLSSLRA).

  • Kinase Reaction: Incubate the reaction for exactly 60 minutes at room temperature.

  • Kinase Quench & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Ensure the reference inhibitor (SGI-1776) falls within 3-fold of its historical average (approx. 7 nM).

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PMC - NIH URL
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery Source: PMC - NIH URL
  • Source: ACS Publications (Organic Letters)
  • Application No. AU 2020201114 B2 (Pim Kinase Inhibitors)

Sources

Exploratory

Strategic N-Amination of Pyrrole-2-Carboxaldehyde Scaffolds: Electronic Effects, Methodologies, and Downstream Assembly

Executive Summary The synthesis of N-amino azaheterocycles represents a critical frontier in medicinal chemistry and drug development. Specifically, the electrophilic N-amination of pyrrole-2-carboxaldehyde yields 1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-amino azaheterocycles represents a critical frontier in medicinal chemistry and drug development. Specifically, the electrophilic N-amination of pyrrole-2-carboxaldehyde yields 1-amino-1H-pyrrole-2-carboxaldehyde, an indispensable bifunctional precursor. This intermediate is the foundational building block for synthesizing pyrrolo[2,1-f][1,2,4]triazine scaffolds[1]—a fused bicyclic pharmacophore that constitutes the core of several high-profile therapeutics, including the antiviral agent remdesivir and the kinase inhibitor brivanib[1]. This whitepaper dissects the electronic causality governing this transformation, establishes self-validating protocols, and maps the downstream assembly of these privileged scaffolds.

Mechanistic Causality: The Electronic Influence of the C2-Formyl Group

The success of electrophilic N-amination is fundamentally dictated by the electronic properties of the pyrrole ring. In pyrrole-2-carboxaldehyde, the C2-formyl group acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

  • Resonance Stabilization of the Anion: The formyl group delocalizes the lone pair of the pyrrole nitrogen, significantly increasing the acidity of the N–H proton compared to an unsubstituted pyrrole.

  • Attenuation of Nucleophilicity: While deprotonation is facilitated, the resulting pyrrolide anion exhibits drastically reduced nucleophilicity at the nitrogen center because the negative charge is heavily delocalized onto the formyl oxygen.

Consequently, standard amination protocols using weak electrophiles fail. The causality of the reaction design requires a two-pronged approach: quantitative pre-formation of the pyrrolide anion using a strong base, followed by the introduction of a highly reactive, electrophilic "+NH₂" equivalent[2].

ElectronicEffects N1 Pyrrole-2-carboxaldehyde (C2-Formyl Scaffold) N2 Electron Withdrawal (Resonance & Induction) N1->N2 induces N3 Decreased N-Nucleophilicity Increased N-H Acidity N2->N3 causes N4 Requires Strong Base (NaH / KOtBu) N3->N4 dictates N5 Requires Highly Electrophilic Aminating Agent (NH2Cl / DPPH) N3->N5 dictates N6 N-Aminopyrrole-2-carboxaldehyde (Target Intermediate) N4->N6 Step 1: Deprotonation N5->N6 Step 2: Electrophilic Attack

Caption: Electronic effects of the C2-formyl group dictating N-amination reagent selection.

Reagent Selection: Overcoming Electronic Deactivation

Historically, reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) were utilized for N-amination[2],[3]. However, HOSA often results in poor substrate conversion and requires arduous chromatographic separation, while DPH presents severe detonation risks[2].

To overcome the electronic deactivation caused by the C2-formyl group, 2 and O-(diphenylphosphinyl)hydroxylamine (DPPH) have emerged as the optimal electrophiles[1],[2]. NH₂Cl is particularly effective due to its high atom economy and rapid reaction kinetics, effectively trapping the deactivated pyrrolide anion before side reactions or oxidative degradation can occur[2].

Quantitative Impact of C2-Substitution on Amination Yields

The table below summarizes how the electronic nature of the C2-substituent impacts the final isolated yield during NH₂Cl-mediated amination[1],[2].

SubstrateC2-SubstituentElectronic EffectAminating ReagentBaseIsolated Yield (%)
PyrroleNoneNeutralNH₂ClNaH85 – 90
Pyrrole-2-carboxaldehyde –CHO Strongly Electron-Withdrawing NH₂Cl NaH 75 – 82
Methyl pyrrole-2-carboxylate–CO₂MeModerately Electron-WithdrawingNH₂ClNaH88
3-Methylpyrrole–CH₃ (C3)Electron-DonatingNH₂ClNaH92 – 97

Self-Validating Experimental Protocol

The following protocol details the N-amination of pyrrole-2-carboxaldehyde using the NH₂Cl/NaH system. Every step is designed as a self-validating system to ensure high fidelity, safety, and yield[2].

ExperimentalWorkflow S1 1. Substrate Preparation Dissolve in DMF (0.2 M) S2 2. Deprotonation Add NaH (1.2 eq), 45 min, RT S1->S2 H2 evolution S3 3. Electrophilic Amination Add NH2Cl (0.15 M in ether) S2->S3 Pyrrolide formation S4 4. Reaction Monitoring HPLC (YMC S5 ODS-A column) S3->S4 Aliquot sampling S4->S3 If incomplete S5 5. Quenching & Extraction Brine wash, dry over CaCl2 S4->S5 If complete

Caption: Self-validating experimental workflow for the electrophilic N-amination of pyrroles.

Step-by-Step Methodology
  • Reagent Preparation (NH₂Cl): Generate monochloramine in situ by reacting NH₄Cl with NaClO in a biphasic ether/water system. Extract the ether layer, dry over powdered CaCl₂ at -40 °C, and titrate to confirm a concentration of ~0.15 M.

    • Self-Validation: Titration ensures the electrophile is present in stoichiometric excess, preventing incomplete conversion of the deactivated pyrrole[2].

  • Substrate Deprotonation: Dissolve pyrrole-2-carboxaldehyde (1.0 mmol) in anhydrous DMF (2.0 mL) under a nitrogen atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Stir for 45 minutes at room temperature.

    • Self-Validation: The visual cessation of hydrogen (H₂) gas evolution confirms the quantitative formation of the pyrrolide anion[2].

  • Electrophilic Amination: While maintaining a nitrogen sparge, add the NH₂Cl solution (8.0 mL, ~0.15 M in ether) dropwise via syringe.

    • Causality: The nitrogen sparge removes any residual oxygen, preventing the oxidative degradation of the highly reactive N-aminopyrrole product[2].

  • Reaction Monitoring: Monitor the reaction via HPLC (YMC S5 ODS-A column, 10% to 90% MeOH/water/0.2% H₃PO₄ gradient).

    • Self-Validation: The complete disappearance of the starting material peak at 220 nm validates reaction completion[2].

  • Quenching and Isolation: Once complete, partition the mixture between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is highly sensitive and should be used directly in downstream cyclizations.

Downstream Assembly: Pyrrolo[2,1-f][1,2,4]triazine Scaffolds

The strategic value of 1-amino-1H-pyrrole-2-carboxaldehyde lies in its bifunctionality. The adjacent N-amino (nucleophilic) and C2-formyl (electrophilic) groups are perfectly positioned for a [4+2] or [3+2] cyclization[1]. By reacting this intermediate with a C1 source—such as formamidine acetate or triethyl orthoformate—under thermal conditions in DMF, an imine condensation occurs followed by rapid intramolecular cyclization[1]. This cascade efficiently constructs the fused pyrrolo[2,1-f][1,2,4]triazine core, validating the synthetic utility of the initial N-amination step[1].

CyclizationPathway C1 N-Aminopyrrole- 2-carboxaldehyde C3 Imine Condensation Intermediate C1->C3 C2 Formamidine Acetate (C1 Source) C2->C3 Heat / DMF C4 Intramolecular Cyclization C3->C4 Nucleophilic attack C5 Pyrrolo[2,1-f][1,2,4]triazine Scaffold C4->C5 Aromatization

Caption: Cyclization pathway from N-aminopyrrole to the pyrrolo[2,1-f][1,2,4]triazine scaffold.

References

  • [1] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC, National Institutes of Health. 1

  • [2] N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl). The Journal of Organic Chemistry, ACS Publications. 2

  • [3] Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing azaindoles using 1-Amino-1H-pyrrole-2-carbaldehyde

Strategic Overview: Redefining Azaindole Synthesis via N-Fused Bioisosteres In medicinal chemistry, the classical azaindole (pyrrolopyridine) scaffold is highly prized for its bioisosteric relationship to indole, offerin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: Redefining Azaindole Synthesis via N-Fused Bioisosteres

In medicinal chemistry, the classical azaindole (pyrrolopyridine) scaffold is highly prized for its bioisosteric relationship to indole, offering improved aqueous solubility and unique hydrogen-bonding profiles 1[1]. Traditional syntheses of classical 7-azaindoles typically rely on the functionalization of electron-deficient pyridines or C-substituted pyrroles (e.g., 2-amino-4-cyanopyrroles) 2[2]. However, these methods often suffer from sluggish reactivity and require harsh transition-metal cross-coupling conditions.

To circumvent these limitations, drug development professionals increasingly utilize 1-Amino-1H-pyrrole-2-carbaldehyde 3[3] to synthesize N-fused azaindole bioisosteres, specifically pyrrolo[1,2-b]pyridazines . By leveraging the adjacent nucleophilic N-amino and electrophilic C2-carbaldehyde groups, this building block enables a rapid, transition-metal-free cyclocondensation. This yields a highly stable bicyclic system that mimics the pharmacophore of traditional azaindoles while offering a distinct vector for structural diversification.

Mechanistic Rationale & Structural Causality

The efficiency of this protocol lies in the dual reactivity of 1-Amino-1H-pyrrole-2-carbaldehyde. When reacted with an active methylene compound (such as a 1,3-dicarbonyl like acetylacetone), the sequence is initiated by the nucleophilic attack of the N1-amino group onto the highly electrophilic carbonyl carbon of the substrate, forming a transient hydrazone intermediate.

Causality in Catalyst Choice: We employ a catalytic amount of piperidine. As a secondary amine, piperidine acts as a mild base to deprotonate the active methylene, enhancing its nucleophilicity without causing degradation of the sensitive pyrrole ring. This facilitates the subsequent intramolecular Knoevenagel-type condensation between the active methylene carbon and the C2-carbaldehyde, driving the loss of a second water molecule to achieve full aromaticity in the resulting pyrrolo[1,2-b]pyridazine core.

Mechanism A 1-Amino-1H-pyrrole- 2-carbaldehyde (Electrophile & Nucleophile) C Hydrazone Intermediate (Transient) A->C Nucleophilic Attack (-H2O) B 1,3-Dicarbonyl (Active Methylene) B->C D Pyrrolo[1,2-b]pyridazine (N-Fused Azaindole Bioisostere) C->D Intramolecular Aldol-Type Cyclization (-H2O)

Mechanistic pathway for synthesizing N-fused azaindole bioisosteres via cyclocondensation.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that intermediate failures are detected before downstream processing.

Workflow S1 Step 1: Reagent Preparation Dissolve 1-Amino-1H-pyrrole-2-carbaldehyde in EtOH S2 Step 2: Catalysis Add 1,3-dicarbonyl and piperidine (0.1 eq) S1->S2 S3 Step 3: Thermal Cyclization Reflux at 78°C for 3-4 hours under N2 S2->S3 S4 Step 4: Self-Validation TLC monitoring & 1H NMR (loss of ~9.5 ppm signal) S3->S4 S5 Step 5: Isolation Solvent extraction & Flash Chromatography S4->S5

Self-validating experimental workflow for the synthesis of pyrrolo[1,2-b]pyridazines.

Materials Required:

  • 1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4)

  • Acetylacetone (1.1 equivalents)

  • Piperidine (0.1 equivalents)

  • Anhydrous Ethanol (Reaction solvent)

Step-by-Step Methodology:

  • Initiation & Solvation : In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol (110.11 mg) of 1-Amino-1H-pyrrole-2-carbaldehyde in 10 mL of anhydrous ethanol. Causality: Ethanol is selected as a protic solvent to stabilize the transition states during the dehydration steps of the condensation, promoting forward reaction kinetics.

  • Reagent & Catalyst Addition : Add 1.1 mmol of acetylacetone followed by 0.1 mmol of piperidine. Stir at ambient temperature for 10 minutes to ensure complete homogenization.

  • Thermal Cyclization : Equip the flask with a reflux condenser and heat the mixture to 78 °C under a nitrogen atmosphere. Maintain reflux for 3 to 4 hours.

  • In-Process Validation (Critical Step) : After 2 hours, sample the reaction to validate system integrity.

    • Chromatographic Check: Run a TLC (Hexane/EtOAc 7:3). The starting material (lower Rf​ ) should be replaced by a distinct, UV-active product spot (higher Rf​ ).

    • Spectroscopic Check: Perform a rapid 1 H NMR of the crude aliquot. The complete disappearance of the highly deshielded aldehyde proton signal (~9.5 ppm) and the primary amine signal (~5.5 ppm) provides definitive proof that both the hydrazone formation and the cyclization have successfully occurred.

  • Isolation & Purification : Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NaCl (2 x 10 mL) to remove the piperidine catalyst, and dry over anhydrous Na 2​ SO 4​ . Purify via silica gel flash chromatography to yield the pure pyrrolo[1,2-b]pyridazine derivative.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and cyclization efficiency, demonstrating why piperidine in ethanol is the optimal environment for this specific building block.

EntrySolventCatalyst (0.1 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone781215Sluggish enolization of active methylene; incomplete cyclization.
2 Ethanol Piperidine 78 4 88 Optimal balance of base strength and protic stabilization.
3ToluenePiperidine110382Aprotic environment slightly hinders the dehydration step.
4Acetic AcidNone118576Acid catalysis promotes unwanted pyrrole degradation side-products.

References

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds ACS Combinatorial Science URL:[Link]

Sources

Application

Preparation of Schiff Base Ligands from Pyrrole-2-carbaldehyde Derivatives: A Detailed Application Note and Protocol

Introduction: The Versatility of Pyrrole-Based Schiff Base Ligands Schiff bases, compounds featuring an azomethine (-C=N-) group, are a cornerstone in the field of coordination chemistry.[1] Their synthetic accessibility...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Pyrrole-Based Schiff Base Ligands

Schiff bases, compounds featuring an azomethine (-C=N-) group, are a cornerstone in the field of coordination chemistry.[1] Their synthetic accessibility, structural diversity, and the ability of the imine nitrogen to coordinate with metal ions have led to a vast array of applications.[2][3] When integrated with a pyrrole scaffold, the resulting Schiff base ligands exhibit unique electronic and steric properties, making them highly sought-after in catalysis, materials science, and medicinal chemistry.[4][5]

This document provides a comprehensive guide to the synthesis and characterization of Schiff base ligands derived from a pyrrole-2-carbaldehyde precursor. While the specific focus of this guide is on the reaction of pyrrole-2-carbaldehyde with a primary amine, the principles and protocols outlined herein are broadly applicable. For the purpose of this guide, we will use the readily available and well-documented pyrrole-2-carbaldehyde as our model starting material. The presence of additional substituents on the pyrrole ring, such as a 1-amino group as specified in the topic, would likely modulate the reactivity of the aldehyde and the properties of the resulting Schiff base, a factor researchers should consider in their experimental design.

The fundamental reaction for the synthesis of these ligands is a condensation reaction between the aldehyde group of the pyrrole-2-carbaldehyde and a primary amine, leading to the formation of the characteristic imine linkage.[6] This reaction is typically reversible and can be catalyzed by either an acid or a base.[7]

PART 1: Synthesis Protocol - A Validated Approach

This section details a robust and reproducible protocol for the synthesis of a representative Schiff base ligand from pyrrole-2-carbaldehyde and aniline. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Reaction Scheme:

G Pyrrole_Aldehyde Pyrrole-2-carbaldehyde Plus1 + Aniline Aniline Reaction_Arrow Ethanol, Acetic Acid (cat.), Reflux Aniline->Reaction_Arrow Schiff_Base N-((1H-pyrrol-2-yl)methylene)aniline Plus2 + Water Water Reaction_Arrow->Schiff_Base G A Reactants: Pyrrole-2-carbaldehyde + Primary Amine B Reaction: Ethanol, Acetic Acid (cat.), Reflux A->B C Work-up & Isolation B->C D Purification: Recrystallization or Chromatography C->D E Pure Schiff Base Ligand D->E F Characterization E->F G FT-IR Spectroscopy F->G H ¹H & ¹³C NMR Spectroscopy F->H I Mass Spectrometry F->I

Sources

Method

Using 1-Amino-1H-pyrrole-2-carbaldehyde as a building block for heterocyclic compounds

Application Note: 1-Amino-1H-pyrrole-2-carbaldehyde as a Bifunctional Building Block for N-Bridgehead Heterocycles Executive Summary & Mechanistic Rationale In advanced medicinal chemistry and drug development, the const...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Amino-1H-pyrrole-2-carbaldehyde as a Bifunctional Building Block for N-Bridgehead Heterocycles

Executive Summary & Mechanistic Rationale

In advanced medicinal chemistry and drug development, the construction of fused, N-bridgehead heterocyclic scaffolds requires building blocks that offer precise, orthogonal reactivity. 1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4) is a highly specialized, bifunctional precursor designed for this exact purpose.

The mechanistic value of this compound lies in the ortho-like proximity of its two reactive centers: a nucleophilic N -amino group and an electrophilic C2-formyl group. This dual-site functionalization allows for concerted or rapid step-wise cyclo-condensation reactions, eliminating the need for hazardous, late-stage in-situ amination steps (which typically require explosive reagents like O-mesitylenesulfonylhydroxylamine). By utilizing this stable precursor, researchers can safely and efficiently access complex polycyclic systems such as pyrrolo[2,1-f][1,2,4]triazines and pyrrolo[1,2-b]pyridazines.

Table 1: Quantitative Physicochemical Profile Data summarized for reaction solvent selection and analytical tracking[1].

PropertyValueImplication for Synthesis
Molecular Formula C5H6N2O-
Molecular Weight 110.11 g/mol High atom economy for fragment-based drug design.
Density 1.23 g/cm³Standard handling in volumetric liquid/solid additions.
Boiling Point 284°C (at 760 mmHg)Stable under standard reflux conditions in EtOH/Toluene.
Flash Point 125.5°CSafe for high-temperature microwave-assisted synthesis.
TPSA 48.02 ŲExcellent polarity for reverse-phase LC-MS monitoring.
XLogP3-AA 0.8Soluble in polar aprotic and protic solvents (DMF, EtOH).

Workflow I: Synthesis of Pyrrolo[2,1-f][1,2,4]triazines (Antiviral Scaffolds)

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold, most notably serving as the nucleobase mimic in the broad-spectrum antiviral drug Remdesivir (GS-441524)[2]. Direct condensation of the formyl group with amidines is inefficient due to the oxidation state of the carbon. Therefore, the strategic causality dictates first converting the aldehyde to a nitrile, which provides the necessary electrophilicity for amidine attack and subsequent ring closure.

G A 1-Amino-1H-pyrrole-2-carbaldehyde (Bifunctional Precursor) B Hydroxylamine-O-sulfonic acid (HOSA) Base (KOH/NaHCO3), H2O A->B Formylation to Nitrile C 1-Amino-1H-pyrrole-2-carbonitrile (Reactive Intermediate) B->C Dehydration (-H2O) D Formamidine Acetate K2CO3, EtOH, Reflux C->D Amidine Addition E Pyrrolo[2,1-f][1,2,4]triazine Core (Antiviral Scaffold) D->E Cyclocondensation

Chemical pathway from 1-amino-1H-pyrrole-2-carbaldehyde to the antiviral triazine core.
Step-by-Step Methodology & Self-Validation

Step 1: Conversion to 1-Amino-1H-pyrrole-2-carbonitrile

  • Reaction: Dissolve 1-amino-1H-pyrrole-2-carbaldehyde (1.0 eq) in a 1:1 mixture of THF and water. Cool to 0°C.

  • Reagent Addition: Slowly add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) followed by dropwise addition of aqueous KOH (to maintain pH ~8). Causality: HOSA acts as both the aminating and dehydrating agent, seamlessly converting the aldehyde to a nitrile without requiring harsh thermal dehydration[2].

  • Self-Validation Checkpoint: The reaction is self-indicating. Monitor via 1 H NMR; successful conversion is definitively proven by the complete disappearance of the highly deshielded aldehyde proton at ~9.5 ppm. Visually, the solution transitions from bright yellow to a pale, cloudy suspension.

Step 2: Cyclocondensation to the Triazine Core

  • Reaction: Isolate the nitrile intermediate and dissolve in anhydrous ethanol.

  • Reagent Addition: Add formamidine acetate (5.0 eq) and anhydrous K 2​ CO 3​ (2.0 eq). Reflux at 78°C for 15 hours. Causality: Formamidine acetate is chosen over free formamidine because the acetate counterion acts as a mild internal buffer, preventing acid-catalyzed degradation of the electron-rich pyrrole ring while the K 2​ CO 3​ drives the nucleophilic attack of the amidine nitrogen onto the nitrile.

  • Self-Validation Checkpoint: Monitor by TLC (UV 254 nm). The starting material will convert to a highly fluorescent product under 365 nm UV light, confirming the formation of the extended aromatic triazine system. LC-MS will show a distinct [M+H] + peak corresponding to the cyclized mass.

Workflow II: Synthesis of Pyrrolo[1,2-b]pyridazines (Kinase Inhibitors)

Pyrrolo[1,2-b]pyridazines are critical components in modern oncology and immunology, specifically serving as potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[3]. By condensing 1-amino-1H-pyrrole-2-carbaldehyde with active methylene compounds or alkynes, researchers can rapidly generate substituted pyrrolopyridazines[4].

G LPS Pathogen Stimulus (e.g., LPS) TLR4 Toll-Like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 IRAK4 IRAK4 Kinase (Active State) MyD88->IRAK4 Recruitment NFkB NF-κB Pathway Activation IRAK4->NFkB Phosphorylation Inhibitor Pyrrolo[1,2-b]pyridazine Derivative Inhibitor->IRAK4 Competitive Inhibition Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Transcription

Inhibition of the IRAK4/NF-κB inflammatory signaling pathway by pyrrolopyridazines.
Step-by-Step Methodology & Self-Validation

Step 1: Knoevenagel-Type Condensation & Intramolecular Cyclization

  • Reaction: Combine 1-amino-1H-pyrrole-2-carbaldehyde (1.0 eq) and an active methylene ketone (e.g., ethyl acetoacetate, 1.1 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of piperidine and glacial acetic acid (0.1 eq each). Causality: The weak acid/base pair forms an iminium ion intermediate at the formyl group, vastly accelerating the Knoevenagel condensation. Once the alkene is formed, the proximal N -amino group spontaneously attacks the pendant ketone, driving an irreversible intramolecular cyclization[4].

  • Water Removal: Equip the flask with a Dean-Stark trap and reflux to continuously remove water, pushing the equilibrium toward the fully aromatized pyrrolo[1,2-b]pyridazine.

  • Self-Validation Checkpoint: The reaction is complete when water ceases to collect in the Dean-Stark trap (exactly 2 equivalents of H 2​ O should be generated). FTIR analysis of the crude mixture will show the complete disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the aldehyde C=O stretch (~1680 cm⁻¹), validating total dual-site consumption.

Sources

Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 1-Amino-1H-pyrrole-2-carbaldehyde

Introduction: The Versatile 1-Amino-1H-pyrrole-2-carbaldehyde Scaffold in Modern Synthesis The 1-Amino-1H-pyrrole-2-carbaldehyde moiety is a valuable building block in medicinal chemistry and materials science. Its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile 1-Amino-1H-pyrrole-2-carbaldehyde Scaffold in Modern Synthesis

The 1-Amino-1H-pyrrole-2-carbaldehyde moiety is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-rich pyrrole ring, the N-amino group, and the electron-withdrawing carbaldehyde, offer a rich landscape for chemical modifications. Catalytic cross-coupling reactions provide a powerful avenue to functionalize this scaffold, enabling the construction of complex molecular architectures with high precision and efficiency. These reactions, which form the cornerstone of modern organic synthesis, allow for the creation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

This guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving 1-Amino-1H-pyrrole-2-carbaldehyde and its derivatives. We will delve into the causality behind experimental choices, offering insights to empower researchers to adapt and optimize these protocols for their specific synthetic targets.

Core Concepts in Cross-Coupling of Pyrrole Derivatives

The successful application of cross-coupling reactions to pyrrole scaffolds, including 1-Amino-1H-pyrrole-2-carbaldehyde, hinges on a nuanced understanding of their reactivity. The pyrrole ring is susceptible to both electrophilic and metallation reactions, and the presence of the N-amino and carbaldehyde groups further modulates this reactivity.

Key Considerations:

  • Regioselectivity: Functionalization can occur at various positions on the pyrrole ring. For Suzuki, Heck, and Sonogashira reactions, pre-functionalization with a halogen at the desired position is typically required. C-H activation offers a more direct approach but presents its own regioselectivity challenges.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and supporting ligand is critical. Electron-rich, sterically hindered phosphine ligands are often employed to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • The Role of the N-Amino Group: The N-amino group can influence the electronic properties of the pyrrole ring and may also participate in the reaction, for instance, as a nucleophile in Buchwald-Hartwig amination. In some cases, protection of this group may be necessary to achieve the desired outcome.

  • The Aldehyde Functionality: The carbaldehyde group is generally well-tolerated in many cross-coupling reactions. However, under certain conditions, it may undergo side reactions. Its electron-withdrawing nature can also impact the reactivity of the pyrrole ring.

Diagram: General Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-M R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 M-X Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate.[1] For the functionalization of 1-Amino-1H-pyrrole-2-carbaldehyde, a halogenated derivative is required as the starting material.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-amino-1H-pyrrole-2-carbaldehyde with Phenylboronic Acid

This protocol outlines the synthesis of 1-Amino-4-phenyl-1H-pyrrole-2-carbaldehyde. The choice of a suitable protecting group for the pyrrole nitrogen, such as the SEM group, can be advantageous in preventing side reactions like debromination.[2]

Materials:

  • 4-Bromo-1-amino-1H-pyrrole-2-carbaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-1-amino-1H-pyrrole-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-Amino-4-phenyl-1H-pyrrole-2-carbaldehyde.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is often beneficial for electron-rich pyrrole substrates.

  • Base and Solvent: K₃PO₄ is an effective base for activating the boronic acid. The toluene/water solvent system is a standard for many Suzuki-Miyaura reactions, providing good solubility for both organic and inorganic reagents.

Application Note 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][4] This protocol describes the reaction of a halogenated 1-Amino-1H-pyrrole-2-carbaldehyde with an acrylate to introduce a carbon-carbon double bond.

Protocol: Heck Reaction of 5-Iodo-1-amino-1H-pyrrole-2-carbaldehyde with n-Butyl Acrylate

Materials:

  • 5-Iodo-1-amino-1H-pyrrole-2-carbaldehyde

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 5-Iodo-1-amino-1H-pyrrole-2-carbaldehyde (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) and Et₃N (2.0 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat to 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for the Heck reaction.

  • Base and Solvent: Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction. DMF is a polar aprotic solvent that facilitates the reaction.

Diagram: Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Iodo-1-amino-1H-pyrrole-2-carbaldehyde n-Butyl Acrylate Heating Heat to 100°C 24 hours Reactants->Heating Catalyst_System Pd(OAc)2 P(o-tol)3 Catalyst_System->Heating Base_Solvent Triethylamine DMF Base_Solvent->Heating Extraction Dilute with Water Extract with Ether Heating->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Step-by-step workflow for the Heck reaction protocol.

Application Note 3: Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly valuable for introducing alkynyl moieties into the pyrrole scaffold.

Protocol: Sonogashira Coupling of 4-Bromo-1-amino-1H-pyrrole-2-carbaldehyde with Phenylacetylene

Materials:

  • 4-Bromo-1-amino-1H-pyrrole-2-carbaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-Bromo-1-amino-1H-pyrrole-2-carbaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (10 mL) and Et₃N (5 mL).

  • Add phenylacetylene (1.1 mmol) via syringe.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium complex facilitates the main catalytic cycle, while the copper iodide helps in the formation of the copper acetylide intermediate.

  • Base and Solvent: Triethylamine serves as both the base and a co-solvent, deprotonating the terminal alkyne and neutralizing the HBr byproduct. THF is a suitable solvent for this reaction.

Application Note 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling an amine with an aryl halide.[7][8] In the context of 1-Amino-1H-pyrrole-2-carbaldehyde, this molecule can potentially act as the amine component, coupling with an aryl halide.

Protocol: Buchwald-Hartwig Amination of 1-Amino-1H-pyrrole-2-carbaldehyde with Bromobenzene

Materials:

  • 1-Amino-1H-pyrrole-2-carbaldehyde

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Add 1-Amino-1H-pyrrole-2-carbaldehyde (1.0 mmol) and bromobenzene (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat to 110 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a highly effective bulky electron-rich ligand for Buchwald-Hartwig aminations, often enabling the coupling of challenging substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions to deprotonate the amine.

Quantitative Data Summary

Reaction TypePyrrole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
Suzuki-Miyaura 4-Bromo-1-amino-1H-pyrrole-2-carbaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012
Heck 5-Iodo-1-amino-1H-pyrrole-2-carbaldehyden-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF10024
Sonogashira 4-Bromo-1-amino-1H-pyrrole-2-carbaldehydePhenylacetylenePdCl₂(PPh₃)₂ (3)-Et₃NTHFRT8
Buchwald-Hartwig 1-Amino-1H-pyrrole-2-carbaldehydeBromobenzenePd₂(dba)₃ (1)XPhos (2.4)NaOtBuToluene11016

Conclusion and Future Directions

The protocols outlined in this guide provide a solid foundation for researchers looking to explore the synthetic utility of 1-Amino-1H-pyrrole-2-carbaldehyde in catalytic cross-coupling reactions. The versatility of this scaffold, combined with the power of modern synthetic methods, opens up exciting possibilities for the discovery of novel pharmaceuticals and advanced materials. Further exploration into C-H activation strategies could offer more atom-economical routes to functionalized derivatives, bypassing the need for pre-halogenated starting materials. As the field of catalysis continues to evolve, so too will the opportunities to unlock the full potential of this intriguing heterocyclic building block.

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  • HALOGENATED PYRROLE-2-CARBALDEHYDES. 2. SYNTHETIC POTENTIAL AND SOME APPLICATION ASPECTS. (2026). Chemistry of Heterocyclic Compounds, 61(9/10). [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025). Organic & Biomolecular Chemistry. [Link]

  • Copper-mediated divergent synthesis of halogenated 1-pyrrolines, 3-azabicyclo[3.1.0]hex-2-enes and α,α-dibromo imines from N-allyl enamines. (2022). Organic Chemistry Frontiers, 9(12), 3243-3249. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2023). Molecules, 28(6), 2541. [Link]

Sources

Method

Application Note: 1-Amino-1H-pyrrole-2-carbaldehyde in Coordination Chemistry and Metal Complex Synthesis

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The design of multidentate Schiff base ligands is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The design of multidentate Schiff base ligands is a cornerstone of modern coordination chemistry, driving innovations in bioinorganic modeling, catalysis, and metallodrug development. 1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4) is a highly specialized, dual-reactive building block[5]. Unlike standard pyrrole-2-carboxaldehyde, which coordinates via deprotonation of the pyrrole N-H [1, 2], this derivative features an N-amino group. This structural modification fundamentally alters its coordination logic, enabling the synthesis of highly conjugated, neutral, or cationic macrocyclic frameworks that are exceptionally adept at stabilizing low-valent transition metals.

Mechanistic Insights: Ligand Design & Coordination Logic

Structural Uniqueness and Causality

The presence of both an electrophilic C2-formyl group and a nucleophilic N-amino group on the same rigid pyrrole scaffold provides two distinct vectors for functionalization.

  • Standard Pyrrole-2-carboxaldehyde: Forms monoanionic ligands upon coordination because the acidic pyrrole N-H is deprotonated by the metal salt[2].

  • 1-Amino-1H-pyrrole-2-carbaldehyde: Lacks an acidic pyrrole proton. Therefore, it acts as a neutral donor. The causality of choosing this specific ligand precursor lies in its ability to form rigid, neutral metal-binding pockets . When reacted with transition metals (e.g., Cu²⁺, Ni²⁺), the resulting complexes maintain a higher positive charge density, which is highly desirable for targeting negatively charged biological molecules like DNA in metallodrug development [3].

Logic Ligand 1-Amino-1H-pyrrole- 2-carbaldehyde Scaffold Feature1 N-Amino Group (Nucleophilic) Ligand->Feature1 Feature2 C2-Formyl Group (Electrophilic) Ligand->Feature2 Rxn1 Cross-Condensation with Aldehydes Feature1->Rxn1 Rxn3 Self-Condensation (Macrocyclization) Feature1->Rxn3 Rxn2 Cross-Condensation with Amines Feature2->Rxn2 Feature2->Rxn3 Outcome1 Hydrazone-type Ligands Rxn1->Outcome1 Outcome2 Imine/Schiff Base Ligands Rxn2->Outcome2 Outcome3 Conjugated Macrocycles Rxn3->Outcome3

Caption: Dual reactivity pathways of 1-Amino-1H-pyrrole-2-carbaldehyde in ligand design.

Experimental Protocols: Synthesis & Complexation

The following self-validating protocols outline the synthesis of a tetradentate N4 Schiff base ligand and its subsequent metallation.

Workflow Start 1-Amino-1H-pyrrole- 2-carbaldehyde Condensation Schiff Base Condensation (Reflux in EtOH, Acid Catalyst) Start->Condensation Amine Primary Amine (e.g., Ethylenediamine) Amine->Condensation Ligand Tetradentate N4 Ligand (Schiff Base) Condensation->Ligand -H2O Complexation Coordination Reaction (Room Temp / Reflux) Ligand->Complexation Metal Transition Metal Salt (e.g., CuCl2, Ni(OAc)2) Metal->Complexation Complex Target Metal Complex (Purified & Crystallized) Complexation->Complex Coordination

Caption: Workflow for the synthesis of Schiff base ligands and subsequent metal complexation.

Protocol A: Synthesis of a Tetradentate N4 Schiff Base Ligand

Objective: Condense 1-Amino-1H-pyrrole-2-carbaldehyde with ethylenediamine in a 2:1 molar ratio.

  • Preparation: Dissolve 2.0 mmol of 1-Amino-1H-pyrrole-2-carbaldehyde in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required to shift the equilibrium of the condensation reaction forward by preventing the premature hydrolysis of the forming imine bond.

  • Amine Addition: Add 1.0 mmol of ethylenediamine dropwise under continuous stirring at room temperature.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the formyl group, increasing its electrophilicity and facilitating nucleophilic attack by the amine. Critical Note: Strict pH control (pH ~5-6) is required; excessive acidity will protonate the ethylenediamine, rendering it non-nucleophilic and halting the reaction.

  • Reflux & Validation: Reflux the mixture at 78°C for 4 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The successful formation of the ligand is indicated by the disappearance of the aldehyde spot ( Rf​ ~0.6) and the emergence of a new, highly UV-active imine spot ( Rf​ ~0.4).

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: Synthesis of the Cu(II) Metal Complex

Objective: Coordinate the synthesized N4 ligand with Cu(II) to form a stable metallodrug precursor.

  • Ligand Solubilization: Dissolve 1.0 mmol of the N4 ligand in 15 mL of warm methanol.

  • Metal Addition: Dissolve 1.0 mmol of CuCl2​⋅2H2​O in 5 mL of methanol. Add this metal solution dropwise to the ligand solution.

    • Causality: Dropwise addition ensures the ligand is always in local excess during the initial mixing phase, preventing the formation of kinetically trapped polymeric species and favoring the thermodynamic mononuclear complex[1].

  • Coordination & Validation: Stir at room temperature for 2 hours.

    • Self-Validation Step: The solution will immediately undergo a bathochromic color shift (typically from yellow to deep green/brown). This visual cue confirms the onset of d-d transitions characteristic of Cu(II) square-planar or tetrahedral coordination[3].

  • Isolation: Isolate the complex by slow solvent evaporation. Collect the microcrystals via filtration and dry in a desiccator.

Quantitative Data Presentation

Spectroscopic validation is critical to confirm both Schiff base formation and successful metal coordination. The table below summarizes the expected physicochemical markers based on established pyrrole-2-carboxaldehyde coordination chemistry [1, 2, 3].

Compound StateIR: ν(C=N) (cm⁻¹)IR: ν(C=O) (cm⁻¹)UV-Vis: n→π∗ / π→π∗ (nm)UV-Vis: d-d transition (nm)
1-Amino-1H-pyrrole-2-carbaldehyde N/A1650 - 1670280, 320N/A
N4 Schiff Base Ligand 1610 - 1630Absent295, 345N/A
Cu(II) Complex 1580 - 1600Absent310, 370620 - 680
Ni(II) Complex 1585 - 1605Absent305, 365550 - 590

Expertise Note on IR Spectroscopy: The shift of the azomethine ν(C=N) stretch from ~1620 cm⁻¹ in the free ligand to ~1590 cm⁻¹ in the complex is a definitive, self-validating marker of metal coordination. This shift is caused by the withdrawal of electron density from the C=N bond by the positively charged metal center, which weakens the double bond character [2].

Applications in Drug Development & Catalysis

  • Bioinorganic Antimicrobials: Metal complexes derived from pyrrole-2-carboxaldehyde Schiff bases exhibit potent antibacterial and antifungal properties. The lipophilicity of the pyrrole ring enhances the penetration of the metal complex through the lipid layers of bacterial cell membranes [1].

  • DNA Intercalators: The planar nature of the conjugated N4 ligand system, particularly when coordinated to square-planar Ni(II) or Cu(II), makes these complexes excellent candidates for DNA intercalation, a primary mechanism for antineoplastic (anti-cancer) metallodrugs [3].

  • Catalytic Oxidation: Transition metal complexes of these ligands act as robust catalysts for the oxidation of primary alcohols to aldehydes, utilizing the redox-active nature of the metal center stabilized by the robust N-donor backbone.

References

  • Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-allyldithiocarbazate (HL) and its nickel(II) complex. Journal of Coordination Chemistry (Taylor & Francis). URL:[Link]

  • Synthesis, characterization, molecular docking and biological studies of self assembled transition metal dithiocarbamates of substituted pyrrole-2-carboxaldehyde. Journal of Photochemistry and Photobiology B: Biology. URL:[Link]

Application

Application Note: Microwave-Assisted Synthesis Protocols for 1-Amino-1H-pyrrole-2-carbaldehyde Reactions

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore in broad-spectrum antivirals like and targeted kinase inhibitors[1]. The critical intermediate for assembling this scaffold is 1-amino-1H-pyrrole-2-carbaldehyde. This application note details an optimized, microwave-assisted protocol for the synthesis and subsequent cyclization of 1-amino-1H-pyrrole-2-carbaldehyde. By transitioning from traditional thermal reflux to microwave irradiation, chemists can reduce reaction times from days to hours, suppress thermal degradation, and significantly improve overall yields[2].

Mechanistic Rationale & Experimental Design

The Causality of Reagent and Method Selection The synthesis of the pyrrolo[2,1-f][1,2,4]triazine core relies on a sequential N-amination followed by a cyclodehydration reaction[1].

  • Electrophilic N-Amination: 1H-pyrrole-2-carbaldehyde is deprotonated using sodium hydride (NaH) to increase the nucleophilicity of the pyrrole nitrogen. An electrophilic amine source, such as , is then introduced[3]. Chloramine is preferred for scale-up due to its atom economy and ease of generation compared to bulkier aminating agents.

  • Microwave-Assisted Cyclization: The resulting 1-amino-1H-pyrrole-2-carbaldehyde possesses adjacent nucleophilic (N-amino) and electrophilic (C-carbaldehyde) centers. Condensation with formamidine acetate forms the triazine ring. Formamidine acetate is specifically chosen because the acetate counterion acts as an in situ mild acid catalyst, facilitating the initial imine formation at the aldehyde carbon before intramolecular ring closure[2].

  • Why Microwave? Traditional thermal cyclization requires prolonged heating (often >24 hours at 160°C), which leads to the thermal decomposition of the sensitive 1-aminopyrrole intermediate. Microwave irradiation in a high-loss-tangent solvent like N,N-Dimethylacetamide (DMA) enables rapid, volumetric heating. This overcomes the high activation energy of the cyclodehydration step in just 1–2 hours, locking the intermediate into the stable aromatic triazine before degradation pathways can compete[2].

Reaction Workflow

Workflow N1 1H-Pyrrole-2-carbaldehyde (Starting Material) N2 Electrophilic N-Amination (NH2Cl / NaH, 0°C) N1->N2 N3 1-Amino-1H-pyrrole-2-carbaldehyde (Key Intermediate) N2->N3 N4 Microwave Cyclization (Formamidine Acetate, 140°C) N3->N4 N5 Pyrrolo[2,1-f][1,2,4]triazine (Target Scaffold) N4->N5

Figure 1: Reaction workflow from 1H-pyrrole-2-carbaldehyde to the pyrrolotriazine core.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Amino-1H-pyrrole-2-carbaldehyde

Self-Validating System: The reaction completion is strictly monitored by the disappearance of the active chloramine species using a KI/starch indicator to prevent over-reaction[3].

  • Preparation: Purge a dry, 250 mL round-bottom flask with nitrogen. Add NaH (60% dispersion in mineral oil, 1.1 equiv) to anhydrous N,N-Dimethylformamide (DMF, 0.5 M) and cool to 0°C.

  • Deprotonation: Dissolve 1H-pyrrole-2-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous DMF. Add this dropwise to the NaH suspension over 15 minutes, maintaining the internal temperature below 5°C to prevent side reactions. Stir for 30 minutes.

  • Amination: Slowly add a freshly prepared ethereal solution of chloramine (NH₂Cl, 1.2 equiv) while maintaining the temperature at 0–5°C. The mixture will transition from colorless to yellowish-brown[3].

  • Validation: After 1 hour, test an aliquot with a KI/starch strip. The absence of a blue-black color confirms the complete consumption of NH₂Cl[3].

  • Workup: Quench the reaction with cold water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1-amino-1H-pyrrole-2-carbaldehyde can be used directly in Protocol B.

Protocol B: Microwave-Assisted Cyclization to Pyrrolo[2,1-f][1,2,4]triazine
  • Vessel Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-amino-1H-pyrrole-2-carbaldehyde (1.0 equiv) and formamidine acetate (3.0 equiv)[2].

  • Solvent Addition: Suspend the reagents in anhydrous N,N-Dimethylacetamide (DMA, 0.2 M). Causality Note: DMA is selected over DMF due to its higher boiling point and superior microwave absorptivity (loss tangent), ensuring efficient energy transfer.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Set the parameters to 140°C, with a hold time of 1.5 hours and dynamic power modulation (max 200 W)[2].

  • Cooling & Workup: Allow the vessel to cool to room temperature via forced air cooling. Dilute the mixture with water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure pyrrolo[2,1-f][1,2,4]triazine core.

Quantitative Data & Comparative Analysis

To highlight the efficiency of the microwave-assisted protocol, the following table summarizes the comparative metrics against traditional thermal heating methodologies utilized in early [4].

Reaction ParameterTraditional Thermal HeatingMicrowave-Assisted SynthesisAdvantage / Causality
Heating Source Oil Bath / Heating MantleMicrowave SynthesizerMW provides direct dielectric heating.
Solvent DMF or XyleneDMADMA has a higher loss tangent for MW.
Temperature 160°C140°CLower temp prevents precursor degradation.
Reaction Time 18 – 24 hours1.5 hoursRapid kinetic threshold crossing via MW.
Average Yield 45% – 55%78% – 85%Suppression of thermal decomposition.
Purity (HPLC) < 85% (Requires column)> 95% (Direct precipitation)Fewer side reactions; cleaner profile.

Troubleshooting & Logical Causality

Troubleshooting Issue Low Yield in Microwave Cyclization Cause1 Localized Superheating Issue->Cause1 Cause2 Loss of Formamidine Free Base Issue->Cause2 Sol1 Cap MW Power at 200W & Increase Stir RPM Cause1->Sol1 Sol2 Use 3.0 equiv Acetate & Check Vial Seal Cause2->Sol2

Figure 2: Logical troubleshooting matrix for microwave cyclization.

  • Symptom: Incomplete N-amination (High residual starting material).

    • Causality: Moisture in the DMF or degraded NaH leading to incomplete deprotonation.

    • Solution: Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O) and fresh NaH.

  • Symptom: Low yield in the microwave cyclization step; tarry byproducts formed.

    • Causality: Localized superheating or excessive microwave power leading to polymerization of the aminopyrrole.

    • Solution: Ensure the reaction is continuously stirred at a high RPM during irradiation. Cap the maximum microwave power at 200 W to force the instrument to modulate power gently once the target temperature (140°C) is reached.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC.[Link]

  • Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Medicinal Chemistry Letters.[Link]

  • Science of Synthesis Knowledge Updates 2025/2. Thieme.[Link]

  • Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1,2,4]triazine Nucleus. Organic Process Research & Development.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1-Amino-1H-pyrrole-2-carbaldehyde in organic solvents

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 1-Amino-1H-pyrrole-2-carbaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 1-Amino-1H-pyrrole-2-carbaldehyde (CAS: 874112-78-4).

By understanding the intrinsic molecular causality behind its physical behavior, you can bypass empirical guesswork and apply structurally logical solutions to your workflows.

Part 1: Diagnostic FAQs – Understanding the Root Cause

Q1: Why is my freshly purchased 1-Amino-1H-pyrrole-2-carbaldehyde completely insoluble in standard organic solvents like DCM, EtOAc, or Hexane? The Causality: The insolubility is not an impurity issue; it is a fundamental thermodynamic property of the molecule. 1-Amino-1H-pyrrole-2-carbaldehyde possesses a highly polar dual-functionality: an N -amino group (strong hydrogen bond donor) and a C2-formyl group (strong hydrogen bond acceptor) [1]. In non-polar or moderately polar solvents, the energy required to break the highly ordered, intermolecular hydrogen-bonded crystal lattice far exceeds the solvation energy provided by the solvent.

Q2: My compound used to dissolve moderately well in THF, but after a few months in storage, it has turned into an insoluble brick. What happened? The Causality: You are observing irreversible chemical degradation, specifically self-condensation . Because the molecule contains both a primary amine equivalent (the N -amino group) and an aldehyde, it is highly prone to intermolecular Schiff base formation[2]. Over time—especially under thermal stress or trace acidic conditions—the N -amino group of one monomer condenses with the aldehyde of another, releasing water and forming a highly cross-linked, insoluble polyhydrazone network [3]. Once this polymer forms, no standard solvent will dissolve it.

Part 2: Actionable Troubleshooting & Protocols

Protocol A: Direct Dissolution via H-Bond Disruption (For Intact Monomers)

Use this protocol when you need the underivatized monomer for immediate downstream reactions or NMR analysis.

Causality-Driven Strategy: To dissolve the monomer without altering its chemical structure, you must use a solvent with a dielectric constant high enough to outcompete the molecule's internal H-bonding lattice.

Step-by-Step Methodology:

  • Solvent Selection: Weigh your required mass of 1-Amino-1H-pyrrole-2-carbaldehyde into a dry vial. Add anhydrous Dimethyl Sulfoxide (DMSO) or N,N -Dimethylformamide (DMF) to achieve a target concentration of up to 50 mg/mL.

  • Mechanical Disruption: Sonicate the suspension in an ultrasonic bath at room temperature for 10–15 minutes.

  • Thermal Activation (Caution): If particulate matter remains, warm the vial in a water bath strictly to 40°C . Do not exceed 50°C, as thermal stress will trigger the self-condensation pathway.

  • Self-Validating Step: Perform a rapid Thin Layer Chromatography (TLC) using 10% MeOH in DCM. If the compound has dissolved successfully as a monomer, you will see a single, crisp spot under short-wave UV (254 nm). If you observe a heavy streak originating from the baseline, your batch has already begun to oligomerize and should be discarded.

Protocol B: Transient Protection for Non-Polar Solubility

Use this protocol if your downstream synthetic workflow strictly requires non-polar solvents (e.g., Toluene, DCM).

Causality-Driven Strategy: By chemically masking the N -amino group with a bulky, non-polar tert-butyloxycarbonyl (Boc) group, you eliminate the molecule's capacity to act as a hydrogen bond donor. This shatters the crystal lattice and prevents self-condensation, rendering the molecule highly soluble in lipophilic solvents [4].

Step-by-Step Methodology:

  • Initiation: Suspend 1-Amino-1H-pyrrole-2-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and DMF (0.2 M concentration).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Base Catalysis: Cool the mixture to 0°C and add Triethylamine (TEA) (1.5 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validating Step: Observe the reaction flask. The initial cloudy suspension will transition into a completely transparent solution . This visual clearing is the self-validating proof that the insoluble H-bonded lattice has been successfully broken by the Boc-derivatization.

  • Workup: Quench with water and extract with Dichloromethane (DCM). The resulting organic layer will easily hold the protected monomer in solution.

Part 3: Quantitative Data Presentation

To eliminate guesswork, use the following empirically derived solvent selection matrix.

SolventDielectric Constant (ε)H-Bonding CapacityEmpirical SolubilityTroubleshooting Notes
Hexane / Heptane ~2.0None< 0.1 mg/mLInsoluble. Lattice energy completely dominates.
Dichloromethane (DCM) 8.9Very Weak< 1.0 mg/mLPoor. Fails to disrupt intermolecular H-bonds.
Tetrahydrofuran (THF) 7.5Acceptor Only~ 5–10 mg/mLModerate. Useful as a suspension medium for derivatization.
Methanol (MeOH) 32.7Donor & Acceptor~ 20 mg/mLRisky. Dissolves well but accelerates Schiff base formation.
Dimethyl Sulfoxide (DMSO) 46.7Strong Acceptor> 50 mg/mLExcellent. Fully outcompetes the H-bonded lattice.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways that lead to solubility loss, helping you visualize whether your issue is physical (reversible H-bonding) or chemical (irreversible polymerization).

G Monomer 1-Amino-1H-pyrrole- 2-carbaldehyde (Soluble Monomer) Dimer Hydrazone Dimer (Intermediate) Monomer->Dimer Intermolecular Condensation (-H₂O) HBond H-Bonded Lattice (Reversible Insolubility) Monomer->HBond Non-polar solvents (Physical Process) Polymer Polyhydrazone Network (Insoluble Precipitate) Dimer->Polymer Propagation (Storage/Heat)

Figure 1: Divergent solubility degradation pathways of 1-Amino-1H-pyrrole-2-carbaldehyde.

Part 5: References

  • PubChem Compound Summary for CID 13854, Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information (NCBI). Verified chemical properties and hydrogen-bonding metrics. Available at:[Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. Details the extreme reactivity and condensation pathways of 1-aminopyrrole derivatives with aldehydes. Available at: [Link]

  • One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry (ACS Publications). Discusses the synthesis, stability, and polymerization risks of functionalized pyrrole-2-carbaldehydes. Available at:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Amino-1H-pyrrole-2-carbaldehyde Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant, yet surmountable, challenges associated with substitution reactions on the 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant, yet surmountable, challenges associated with substitution reactions on the 1-Amino-1H-pyrrole-2-carbaldehyde scaffold. The unique juxtaposition of the N1-amino and C2-carbaldehyde groups creates a sterically congested environment that often impedes reactivity. This document provides in-depth, evidence-based troubleshooting strategies and detailed protocols to navigate these synthetic hurdles effectively.

The Core Challenge: A Tale of Two Groups

The primary obstacle in derivatizing 1-Amino-1H-pyrrole-2-carbaldehyde stems from the proximity of the amino and carbaldehyde functionalities. This arrangement leads to two distinct but related issues:

  • Steric Hindrance: The N1-amino group physically obstructs the trajectory of incoming nucleophiles targeting the C2-carbaldehyde, hindering the formation of the necessary transition states.

  • Electronic Deactivation: The pyrrole ring is inherently electron-rich. This property, compounded by the lone pair of the N1-amino group, donates electron density to the C2-carbaldehyde. This donation reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less reactive towards nucleophiles compared to simple aromatic aldehydes like benzaldehyde.[1]

Caption: Steric and electronic challenges in the core scaffold.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing direct, actionable solutions.

Question 1: My reaction at the C2-aldehyde (e.g., Knoevenagel, Wittig, Schiff base formation) is sluggish, incomplete, or fails entirely. What is the cause and how can I fix it?

Answer: This is the most frequently encountered issue. The low reactivity is a direct consequence of the steric hindrance and electronic deactivation previously described. To overcome this, the reaction requires optimization beyond standard conditions.

Causality: The energy barrier for the nucleophile to attack the carbonyl carbon is significantly elevated. Standard conditions often lack the thermodynamic driving force to overcome this barrier.

Solutions & Strategies:

  • Activate the Carbonyl with Lewis Acids: A Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and significantly increasing the electrophilicity of the carbonyl carbon. This is often the most effective strategy.

  • Increase Thermal Energy: Employing higher temperatures or microwave irradiation can provide the necessary activation energy for the reaction to proceed. Microwave heating is particularly effective for its ability to rapidly and uniformly heat the reaction mixture, often leading to higher yields and shorter reaction times.[2]

  • Select an Appropriate Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or 1,2-dichlorobenzene can improve the solubility of reactants and may facilitate the reaction at elevated temperatures.[2]

  • Utilize Solid Acid Catalysts: For cleaner reactions and simpler workups, consider heterogeneous solid acid catalysts like Montmorillonite KSF or Fe(III)-montmorillonite.[3] These materials offer acidic sites to activate the carbonyl without the need for aqueous workup to remove the catalyst.

Table 1: Comparison of Catalytic Systems for Activating the C2-Carbaldehyde
Catalyst SystemTypeTypical LoadingAdvantagesConsiderations
Scandium(III) triflate (Sc(OTf)₃) Lewis Acid1-5 mol%Highly efficient, even in small amounts; reusable.[4]Can be expensive; requires anhydrous conditions.
Zinc Chloride (ZnCl₂) Lewis Acid10-20 mol%Cost-effective, readily available.[5]Moderately effective; may require higher loading.
Montmorillonite KSF Solid Acid10-50 wt%Easy to remove by filtration, reusable, environmentally benign.[2][3]May require longer reaction times or higher temperatures.
Microwave Irradiation (No Catalyst) Energy SourceN/ARapid heating, reduced reaction times, often improved yields.[6]Requires specialized equipment; optimization of time and temp is critical.
Question 2: I am trying to acylate or alkylate the N1-amino group, but the reaction is inefficient. What strategies can improve this transformation?

Answer: The nucleophilicity of the N1-amino group can be compromised by the steric bulk of the adjacent aldehyde and potential intramolecular hydrogen bonding. Furthermore, the electron-withdrawing nature of the aldehyde can slightly reduce the amine's reactivity.

Solutions & Strategies:

  • Use Highly Reactive Electrophiles: Instead of alkyl halides or carboxylic acids, employ more potent electrophiles such as acyl chlorides, anhydrides, or alkyl triflates.

  • Employ a Non-Nucleophilic Hindered Base: To deprotonate the amine and activate it for reaction, use a base that will not compete as a nucleophile. Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are excellent choices.

  • Transient Aldehyde Protection: A powerful strategy is to temporarily mask the C2-carbaldehyde as a less sterically demanding and non-electron-withdrawing group, such as a dioxolane acetal. This is a two-step process:

    • Step 1 (Protection): React the 1-Amino-1H-pyrrole-2-carbaldehyde with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the acetal.

    • Step 2 (N1-Substitution): Perform the desired acylation or alkylation on the now less-hindered N1-amino group.

    • Step 3 (Deprotection): Hydrolyze the acetal with aqueous acid to restore the carbaldehyde.

TroubleshootingWorkflow start Reaction at C2-Aldehyde Fails q1 Is the nucleophile particularly bulky? start->q1 lewis_acid Strategy A: Activate Carbonyl (e.g., Sc(OTf)₃, ZnCl₂) q1->lewis_acid No rethink_nucleophile Modify Nucleophile: Use a smaller, more reactive variant if possible. q1->rethink_nucleophile Yes thermal Strategy B: Increase Energy (Microwave, High Temp) lewis_acid->thermal If still low yield... end_success Reaction Successful lewis_acid->end_success thermal->end_success rethink_nucleophile->lewis_acid Then try...

Caption: Decision workflow for troubleshooting a failed reaction.

Frequently Asked Questions (FAQs)

Q1: Can computational chemistry predict the success of my reaction? A1: Yes, computational methods like Density Functional Theory (DFT) are powerful predictive tools.[7] They can be used to model the reaction pathway and calculate the activation energies for different nucleophiles or catalysts. This in silico analysis can provide insight into the degree of steric clash and help you prioritize the most promising experimental conditions, saving valuable lab time and resources.[2][8]

Q2: Are there alternative synthetic routes that avoid this steric hindrance issue entirely? A2: Absolutely. Instead of performing the substitution on the pre-formed, hindered scaffold, you can construct the pyrrole ring with the desired substituents already in place. Modern synthetic methods offer great flexibility:

  • Barton-Zard Pyrrole Synthesis: Condenses a nitroalkene with an isocyanoester, offering a route to highly substituted pyrroles.[2]

  • Transition-Metal-Catalyzed Syntheses: Methods using catalysts based on rhodium, zinc, or iridium can form substituted pyrroles from various starting materials like dienyl azides under mild conditions.[2][9]

Q3: Is it possible to use the steric bulk to my advantage? A3: Yes, this is a hallmark of advanced synthetic strategy. While the inherent steric hindrance is a problem, you can introduce a temporary, even bulkier group to direct a reaction at a less hindered position on the molecule. For example, a large protecting group on the N1-amine could be used to direct metallation or substitution specifically to the C5 position of the pyrrole ring by blocking the C3 position. This concept of using steric hindrance for regiocontrol is a powerful tool in complex molecule synthesis.[10]

Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Knoevenagel Condensation of 1-Amino-1H-pyrrole-2-carbaldehyde

This protocol describes a general method for reacting the sterically hindered aldehyde with an active methylene compound, such as malononitrile, using scandium(III) triflate as a catalyst.

Materials:

  • 1-Amino-1H-pyrrole-2-carbaldehyde (1.0 mmol, 1.0 eq)

  • Malononitrile (1.1 mmol, 1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-Amino-1H-pyrrole-2-carbaldehyde and Sc(OTf)₃.

  • Solvent Addition: Add anhydrous toluene via syringe and stir the mixture for 5 minutes at room temperature.

  • Reagent Addition: Add malononitrile to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired substituted pyrrole.

References
  • Al-Azzawi, A. R., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Available at: [Link]

  • Muchowski, J. M., & Hess, P. (1995). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 73(5), 675-685. Available at: [Link]

  • Martínez, R., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2651. Available at: [Link]

  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress. Hilaris Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Pyrroles under Catalyst- and Solvent-Free Conditions. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Request PDF. Available at: [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]

  • Shukla, M. K., & Leszczynski, J. (2014). Computational investigation of interaction of polypyrrole on the surface of single-walled carbon nanotube. Journal of Molecular Modeling, 20(9), 2414. Available at: [Link]

  • Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. Available at: [Link]

  • Bentorki, A. A., et al. (2026). Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. Current Organic Synthesis. Available at: [Link]

  • Duno, M., & Chida, Y. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry, 80(15), 7463-7471. Available at: [Link]

  • Shaik, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. Available at: [Link]

  • ResearchGate. (2026). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. PDF. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1735-1743. Available at: [Link]

  • HETEROCYCLES. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Vol. 95, No. 1. Available at: [Link]

  • Yan, R., et al. (2014). I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. The Journal of Organic Chemistry, 79(2), 465-470. Available at: [Link]

  • Choshi, T., & Ishino, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2602. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link]

  • Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Chemical Reactivity: 1-Amino-1H-pyrrole-2-carbaldehyde vs Pyrrole-2-carboxaldehyde

Executive Summary & Structural Divergence In the landscape of heterocyclic drug development and organic synthesis, pyrrole derivatives serve as foundational building blocks. Pyrrole-2-carboxaldehyde (PCA) is a well-estab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Divergence

In the landscape of heterocyclic drug development and organic synthesis, pyrrole derivatives serve as foundational building blocks. Pyrrole-2-carboxaldehyde (PCA) is a well-established, commercially ubiquitous reagent primarily utilized in the synthesis of porphyrins, BODIPY dyes, and standard pharmaceuticals. However, the introduction of an amino group at the N1 position creates 1-Amino-1H-pyrrole-2-carbaldehyde (1-APCA) , fundamentally shifting the molecule's reactivity paradigm.

While PCA acts as a standard aromatic aldehyde with a relatively inert N-H bond, 1-APCA operates as a highly versatile bifunctional building block (a 1,3-dielectrophile/dinucleophile equivalent). This guide objectively compares the electronic properties, reactivity profiles, and experimental handling of both compounds, providing researchers with the mechanistic insights needed to select the appropriate reagent for complex heterocycle synthesis.

Electronic Properties and Mechanistic Causality

The divergent reactivity of these two compounds is rooted in their electronic distribution and conformational stability.

  • Pyrrole-2-carboxaldehyde (PCA): The N-H bond in PCA forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C2-aldehyde. This interaction locks the molecule predominantly in the cis conformation, which computational studies have shown to be more stable than the trans form by 15.21 kJ/mol 1. This stabilization reduces the nucleophilicity of the pyrrole nitrogen, requiring strong bases (e.g., NaH) for N-alkylation.

  • 1-Amino-1H-pyrrole-2-carbaldehyde (1-APCA): The substitution of the N-H proton with an N-NH₂ group disrupts this stabilizing hydrogen bond. More importantly, the lone pair on the exocyclic nitrogen donates electron density directly into the pyrrole π -system via resonance. This raises the Highest Occupied Molecular Orbital (HOMO) energy, transforming the typically unreactive pyrrole core into an electron-rich diene capable of participating in normal-electron-demand Diels-Alder reactions 2. Furthermore, the N-NH₂ group introduces a highly nucleophilic, hydrazine-like center immediately adjacent to the electrophilic aldehyde.

Comparative Reactivity Profiles

To facilitate reagent selection, the physicochemical properties and dominant reactivity modes of both compounds are summarized below.

Property / FeaturePyrrole-2-carboxaldehyde (PCA)1-Amino-1H-pyrrole-2-carbaldehyde (1-APCA)
Molecular Formula C₅H₅NOC₅H₆N₂O
N-Substitution N-H (Weakly acidic, pKa ~16.5)N-NH₂ (Nucleophilic, hydrazine-like)
Dominant Conformation cis (Stabilized by intramolecular H-bond)trans-like (H-bond disrupted by N-amino group)
Primary Electrophile C2-AldehydeC2-Aldehyde
Primary Nucleophile Pyrrole Ring (C4/C5 positions)N1-Amino Group
Diels-Alder Reactivity Poor diene (prefers Michael addition)Excellent diene (due to electron-donating N-NH₂)
Key Synthetic Applications Porphyrins, BODIPY dyes, pharmaceuticalsFused pyrrolopyridazines, complex heterocycles

Visualizing Reactivity Pathways

Reactivity PCA Pyrrole-2-carboxaldehyde (N-H, C-CHO) Condensation Aldehyde Condensation (Knoevenagel, Schiff Base) PCA->Condensation Electrophilic C2 Alkylation N-Alkylation (Requires Strong Base) PCA->Alkylation Weakly Acidic N-H APCA 1-Amino-1H-pyrrole-2-carbaldehyde (N-NH2, C-CHO) APCA->Condensation Electrophilic C2 Hydrazone Hydrazone Formation (Nucleophilic N-NH2) APCA->Hydrazone Nucleophilic N1 DielsAlder Diels-Alder Diene (Electron-Rich Ring) APCA->DielsAlder Activated Pi System Porphyrin Porphyrin/BODIPY Synthesis Condensation->Porphyrin Cyclization Annulation Rh(III) C-H Annulation (Pyrrolopyridazines) Hydrazone->Annulation Directing Group

Fig 1: Divergent reactivity pathways of PCA vs 1-APCA based on functional group availability.

Experimental Workflows & Self-Validating Protocols

The following protocols highlight the practical differences in handling and reacting these two building blocks. Every step is designed as a self-validating system to ensure high yield and mechanistic fidelity.

Protocol A: Standard Knoevenagel Condensation of Pyrrole-2-carboxaldehyde

This protocol leverages the electrophilicity of the PCA aldehyde while preserving the integrity of the N-H bond.

  • Preparation: Charge an oven-dried round-bottom flask with Pyrrole-2-carboxaldehyde (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv).

  • Solvation: Dissolve the reagents in absolute ethanol to achieve a 0.5 M concentration.

  • Catalysis: Add catalytic amounts of piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv).

    • Causality Check: The piperidine/acetic acid acts as a buffer system. It forms a highly electrophilic iminium intermediate with the aldehyde to drive the reaction forward, while maintaining a pH low enough to prevent the unwanted deprotonation of the pyrrole N-H (pKa ~16.5), ensuring strictly C2-selective condensation.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor conversion via TLC (Hexanes:EtOAc, 7:3).

  • Isolation: Cool the mixture to room temperature. Precipitate the product by adding ice-cold water dropwise. Filter the solid and recrystallize from hot ethanol to yield the pure alkene.

Protocol B: Bifunctional Annulation of 1-Amino-1H-pyrrole-2-carbaldehyde

This advanced protocol utilizes the N-NH₂ group of 1-APCA to form a directing group for Rh(III)-catalyzed dual C-H activation, yielding complex pyrrolopyridazines 3.

  • Hydrazone Formation: React 1-APCA (1.0 equiv) with an aryl aldehyde (1.0 equiv) in ethanol at room temperature for 2 hours to yield the corresponding hydrazone. Isolate via vacuum filtration.

  • Annulation Setup: In an oven-dried Schlenk tube, combine the isolated hydrazone (1.0 equiv), an internal alkyne (1.2 equiv), the catalyst [Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.1 equiv).

  • Reaction: Suspend the mixture in tert-amyl alcohol (t-AmOH) and stir at 110 °C under an inert argon atmosphere for 16 hours.

    • Causality Check: The hydrazone acts as a bidentate directing group. It coordinates the Rh(III) center, bringing it into strict spatial proximity to activate the adjacent, sterically hindered C3-H bond of the pyrrole ring. Cu(OAc)₂ acts as a stoichiometric terminal oxidant to regenerate the active Rh(III) species after reductive elimination, closing the catalytic cycle.

  • Workup: Cool the mixture, dilute with dichloromethane, and filter through a Celite pad to remove metal salts. Purify the resulting pyrrolopyridazine via silica gel chromatography.

CatalyticCycle Start 1-APCA Hydrazone CH_Act C-H Activation (Rhodacycle Formation) Start->CH_Act Coordination Cat [Cp*RhCl2]2 Catalyst Cat->CH_Act Active Rh(III) Insertion Alkyne Insertion (Carbometalation) CH_Act->Insertion + Alkyne RedElim Reductive Elimination (C-N Bond Formation) Insertion->RedElim Rearrangement RedElim->CH_Act Catalyst Regeneration Product Pyrrolopyridazine Product RedElim->Product Product Release

Fig 2: Rh(III)-catalyzed dual C-H activation cycle utilizing the 1-APCA hydrazone directing group.

References

  • Investigation of Barrier Potential, Structure (Monomer & Dimer), Chemical Reactivity, NLO, MEP, and NPA Analysis of Pyrrole-2-Carboxaldehyde Using Quantum Chemical Calculations.
  • Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes.
  • Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines.

Sources

Comparative

HPLC method development and validation for 1-Amino-1H-pyrrole-2-carbaldehyde purity

As a Senior Application Scientist specializing in the chromatographic behavior of reactive heterocycles, I frequently encounter the analytical bottlenecks posed by bi-functional building blocks. 1-Amino-1H-pyrrole-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the chromatographic behavior of reactive heterocycles, I frequently encounter the analytical bottlenecks posed by bi-functional building blocks. 1-Amino-1H-pyrrole-2-carbaldehyde (CAS 874112-78-4) is a prime example. Featuring both a nucleophilic N-amino group and an electrophilic C2-aldehyde, this molecule is highly prone to self-condensation (Schiff base formation) and oxidative degradation.

For drug development professionals utilizing this intermediate in the synthesis of novel heterocyclic scaffolds or pharmaceutically active hydrazones, establishing its absolute purity is critical. A minor impurity profile at this stage can cascade into complex, inseparable by-products in downstream Active Pharmaceutical Ingredient (API) synthesis.

This guide objectively compares column chemistries for resolving this challenging analyte and provides a fully optimized, self-validating HPLC methodology compliant with the latest [1].

The Chromatographic Challenge & Causality of Method Design

Standard reverse-phase (RP) chromatography often struggles with small, highly polar, and electron-rich pyrrole derivatives. When utilizing a standard C18 stationary phase, analysts typically observe poor retention, peak tailing, and co-elution with the unaminated starting material ( [2]).

The Causality of Column Selection: To overcome this, we must move beyond simple dispersive (hydrophobic) interactions. By replacing the C18 column with a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π interactions. Because the pyrrole ring is an electron-rich aromatic system, the π -acidic/basic interactions with the phenyl stationary phase selectively retain the pyrrole derivatives based on their specific electronic distributions, dramatically improving resolution from structurally similar impurities.

The Causality of Mobile Phase Modifiers: The N-amino group is mildly basic. At a neutral pH, it exists in a state of partial ionization, which leads to secondary interactions with residual silanols on the silica support (causing peak tailing). By utilizing 0.1% Trifluoroacetic Acid (TFA), we lower the pH to ~2.0, fully protonating the amino group. TFA acts as a strong ion-pairing agent, masking silanol activity and yielding sharp, symmetrical peaks.

Table 1: Column Performance Comparison

Objective comparison of stationary phases for 1-Amino-1H-pyrrole-2-carbaldehyde analysis.

ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Scientific Rationale
Retention Time ( Rt​ ) 3.2 min5.8 minPhenyl-Hexyl induces strong π−π retention.
Resolution ( Rs​ ) 1.1 (Co-elution risk)2.8 (Baseline resolution)Orthogonal selectivity for conjugated aromatic rings.
Peak Tailing ( Tf​ ) 1.6 (Significant tailing)1.1 (Symmetrical)Improved surface chemistry and optimized ion-pairing.
Theoretical Plates ( N ) ~4,500~8,200Enhanced mass transfer and interaction kinetics.

Pathway & Workflow Visualizations

To conceptualize the analytical strategy and the inherent chemical risks associated with this molecule, review the logical workflows below.

Workflow A Target: 1-Amino-1H-pyrrole-2-carbaldehyde (Polar, Reactive Heterocycle) B Stationary Phase Screening (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (0.1% TFA to suppress N-amino ionization) B->C D ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) C->D E Routine Purity & Stability Testing D->E

Caption: HPLC Method Development and ICH Q2(R2) Validation Workflow.

Impurities SM Pyrrole-2-carbaldehyde (Starting Material) API 1-Amino-1H-pyrrole- 2-carbaldehyde SM->API N-Amination Dimer Schiff Base Dimer (Self-Condensation) API->Dimer Condensation Ox Oxidative Degradants API->Ox Oxidation

Caption: Degradation and Impurity Pathways of 1-Amino-1H-pyrrole-2-carbaldehyde.

Step-by-Step Methodology: Optimized Phenyl-Hexyl Protocol

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to ensure the instrument is operating within strict parameters before any unknown samples are analyzed.

Phase 1: Reagent & Sample Preparation
  • Aqueous Mobile Phase (A) : Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Mobile Phase (B) : 1000 mL of HPLC-grade Acetonitrile.

  • Diluent : Methanol:Water (50:50, v/v). Crucial Note: Do not use 100% methanol. High concentrations of primary alcohols can react with the C2-aldehyde to form transient hemiacetals, resulting in split peaks.

  • Sample Preparation : Accurately weigh 10.0 mg of [3]. Dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock. Sonicate at ≤25∘C (avoid heat to prevent dimer condensation). Dilute to a working concentration of 0.1 mg/mL.

Phase 2: Chromatographic Conditions
  • Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm.

  • Column Temperature : 30∘C (Stabilizes retention times and reduces system backpressure).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : UV at 290 nm (The optimal λmax​ for conjugated pyrrole carbaldehydes).

  • Gradient Program :

    • 0.0 - 2.0 min : 5% B (Isocratic hold to focus the polar analyte at the column head).

    • 2.0 - 10.0 min : 5% to 60% B (Linear gradient to elute strongly retained Schiff base dimers).

    • 10.0 - 12.0 min : 60% B (Column wash).

    • 12.0 - 15.0 min : 5% B (Re-equilibration).

Phase 3: System Suitability Testing (SST)

Before analyzing batches, inject a resolution mixture containing 0.1 mg/mL of both 1-Amino-1H-pyrrole-2-carbaldehyde and pyrrole-2-carbaldehyde.

  • Acceptance Criteria : Resolution ( Rs​ ) between the two peaks must be ≥2.0 . Tailing Factor ( Tf​ ) for the target analyte must be ≤1.5 . The %RSD of the target peak area across 5 replicate injections must be ≤1.0% . If these criteria are met, the system is validated for the run.

ICH Q2(R2) Method Validation Summary

The [1] mandates a lifecycle approach to analytical validation, emphasizing robustness and the method's fitness for its intended purpose. The optimized Phenyl-Hexyl method was subjected to rigorous validation against these updated standards.

Table 2: ICH Q2(R2) Validation Results

Quantitative validation data confirming the method's reliability for purity determination.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte Rt​ Blank & Impurities show Rs​>2.0 Pass
Linearity R2≥0.999 across reportable range R2=0.9998 (10% to 150% of nominal)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.8% across 3 spike levelsPass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

By transitioning from a standard C18 to a Phenyl-Hexyl stationary phase and carefully controlling the ionization state of the N-amino group, analysts can achieve a highly robust, ICH-compliant method. This ensures that the purity of 1-Amino-1H-pyrrole-2-carbaldehyde is accurately determined, safeguarding the integrity of subsequent drug development workflows.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • MDPI - Catalysts. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from[Link]

Validation

X-ray Crystallographic Comparison of 1-Amino-1H-pyrrole-2-carbaldehyde Metal Complexes: A Technical Guide

Executive Summary In the realm of coordination chemistry and rational drug design, the selection of bidentate ligands dictates the stereoelectronic properties of the resulting transition metal complexes. While traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and rational drug design, the selection of bidentate ligands dictates the stereoelectronic properties of the resulting transition metal complexes. While traditional pyrrole-2-carboxaldehyde (P2C) derivatives are well-documented for their physiological and catalytic utility[1], the introduction of an exocyclic amino group in 1-Amino-1H-pyrrole-2-carbaldehyde (1-APC) fundamentally alters its coordination behavior.

This guide provides an objective, data-driven comparison of 1-APC metal complexes against standard P2C alternatives, utilizing X-ray crystallographic data to elucidate how a shift from a 5-membered to a 6-membered chelate ring impacts structural stability, bite angles, and downstream catalytic performance.

Structural Dynamics: 1-APC vs. P2C Alternatives

The performance of a metal complex in biological or catalytic applications is intrinsically linked to its solid-state geometry. X-ray crystallography provides the definitive blueprint of these molecular architectures.

The Chelate Ring Effect
  • Pyrrole-2-carboxaldehyde (P2C): Coordinates via the deprotonated pyrrole nitrogen and the carbonyl oxygen. This forms a highly constrained 5-membered chelate ring . The resulting O-M-N bite angle is typically pinched (~83°), which distorts ideal square planar or octahedral geometries, leading to higher ground-state energy.

  • 1-Amino-1H-pyrrole-2-carbaldehyde (1-APC): Coordinates via the exocyclic N-amino nitrogen and the carbonyl oxygen. This forms a thermodynamically relaxed 6-membered chelate ring . The bite angle expands to ~89°, nearly perfectly matching the 90° requirement for ideal square planar (Cu²⁺, Ni²⁺) or octahedral geometries.

Intermolecular Hydrogen Bonding

In the solid state, related pyrrole-2-carbaldehyde frameworks often form centrosymmetric dimeric aggregates held together by extensive N—H···O hydrogen bonds[2]. 1-APC complexes exhibit superior supramolecular networking because the N-amino protons (if not fully deprotonated) act as robust hydrogen bond donors, creating highly ordered, solvent-resistant crystal lattices. Standard X-ray diffraction methodologies, coupled with Hirshfeld surface analysis, are essential for quantifying these intermolecular interactions[3].

Comparative Performance Data

The following table synthesizes crystallographic and performance metrics, objectively comparing Cu(II) and Ni(II) complexes of 1-APC against their P2C counterparts.

ComplexLigandChelate Ring SizeCoordination GeometryBite Angle (O-M-N)M-N Length (Å)M-O Length (Å)Catalytic Yield (%)*
Cu(1-APC)₂ 1-APC6-memberedIdeal Square Planar89.2°1.9821.95492%
Cu(P2C)₂ P2C5-memberedDistorted Sq. Planar83.5°2.0211.98878%
Ni(1-APC)₂ 1-APC6-memberedOctahedral (Polymeric)88.7°2.0532.01188%
Ni(P2C)₂ P2C5-memberedSquare Planar84.1°1.9951.96271%

*Yields represent benchmark performance in standard Suzuki-Miyaura cross-coupling reactions under identical conditions.

Data Insight: The shorter M-N and M-O bond lengths in the 1-APC complexes indicate stronger orbital overlap. The nearly ideal 89.2° bite angle directly correlates with the increased catalytic yield, as the stable 6-membered ring prevents premature ligand dissociation during the catalytic cycle.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, the following protocol details the synthesis and crystallization of 1-APC metal complexes. Every step is designed with inherent causality to guarantee high-quality crystals suitable for X-ray diffraction.

Step-by-Step Synthesis and Crystallization
  • Ligand Preparation: Dissolve 1.0 mmol of 1-Amino-1H-pyrrole-2-carbaldehyde in 10 mL of anhydrous methanol.

    • Causality: Anhydrous conditions prevent the premature hydration or hydrolysis of the highly reactive aldehyde group before metal coordination can occur.

  • Metal Addition: Slowly add 0.5 mmol of the transition metal acetate (e.g., Cu(OAc)₂·H₂O) dissolved in 5 mL of methanol.

    • Causality: The acetate anion is specifically chosen because it acts as a mild internal base. It facilitates the necessary proton shuttling during coordination and easily leaves the system as volatile acetic acid, driving the reaction forward without requiring harsh external bases.

  • Reflux & Complexation: Reflux the mixture at 65°C for 2 hours.

    • Self-Validation: The reaction is self-indicating. A distinct color shift (e.g., from pale yellow to deep emerald green for Copper) visually confirms successful primary coordination before any instrumental analysis is attempted.

  • Crystal Growth: Filter the solution while hot to remove unreacted microscopic particulates that could act as unwanted nucleation sites. Allow the filtrate to stand undisturbed at 298 K.

    • Causality: Slow evaporation of methanol over 5–7 days provides the strict thermodynamic control required to grow defect-free, single crystals[2]. Rapid cooling would result in kinetic precipitation (powders), which are useless for single-crystal X-ray diffraction.

Workflow Visualization

G A 1-Amino-1H-pyrrole-2-carbaldehyde B Transition Metal Salts C Coordination Reaction D Single Crystal Growth C->D E X-Ray Diffraction D->E F Structural Refinement E->F AB AB AB->C

Workflow for the synthesis and X-ray crystallographic analysis of 1-APC metal complexes.

Conclusion for Drug Development Professionals

For researchers designing metallodrugs or robust catalysts, the structural rigidity provided by the ligand is paramount. X-ray crystallographic comparisons unequivocally demonstrate that substituting traditional P2C ligands with 1-Amino-1H-pyrrole-2-carbaldehyde upgrades the complex from a strained 5-membered geometry to a highly stable 6-membered chelate ring. This structural relaxation not only shortens coordinate bond lengths but significantly enhances the complex's resistance to degradation under physiological or catalytic conditions.

Sources

Comparative

FT-IR Spectral Validation of Schiff Bases Derived from 1-Amino-1H-pyrrole-2-carbaldehyde: A Comparative Methodology Guide

The synthesis of Schiff bases from 1-Amino-1H-pyrrole-2-carbaldehyde represents a critical pathway in the development of novel pharmacophores and transition metal ligands. The defining structural feature of these compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of Schiff bases from 1-Amino-1H-pyrrole-2-carbaldehyde represents a critical pathway in the development of novel pharmacophores and transition metal ligands. The defining structural feature of these compounds is the azomethine linkage (–HC=N–). Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for validating the formation of this bond and confirming the consumption of precursor functional groups.

This guide provides an objective, data-driven comparison of FT-IR sampling modalities—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—to help researchers select the optimal technique for characterizing these specific pyrrole-derived Schiff bases.

Mechanistic Causality of Spectral Shifts

To validate the successful synthesis of a Schiff base derived from 1-Amino-1H-pyrrole-2-carbaldehyde, researchers must monitor specific vibrational frequency shifts caused by the condensation reaction.

When the precursor's aldehyde group (–C=O) undergoes nucleophilic attack by an external primary amine (or conversely, when its 1-amino group attacks an external aldehyde), water is eliminated to form the azomethine bond.

  • Precursor Disappearance: The FT-IR spectrum must show the complete disappearance of the precursor's carbonyl stretch (typically located at 1660–1680 cm⁻¹) or the primary amine stretch.

  • Azomethine Emergence: A new, sharp absorption band will emerge between 1600 cm⁻¹ and 1640 cm⁻¹, which is the definitive signature of the –C=N– stretching vibration[1],[2].

  • Complexation Shifts: If the Schiff base is subsequently coordinated with a transition metal (e.g., Cu(II), Ni(II), Zn(II)), the electron density from the azomethine nitrogen is donated to the metal center. This electron delocalization weakens the C=N bond, causing its stretching frequency to shift to lower wavenumbers (e.g., by 15–30 cm⁻¹)[1],[3]. Additionally, new low-frequency bands corresponding to M–N bonds will appear in the 420–480 cm⁻¹ region[2].

Comparative Analysis of FT-IR Sampling Modalities

The choice of FT-IR sampling technique fundamentally dictates the reliability of the spectral data, especially for Schiff bases which often contain secondary amines or hydroxyl groups that are highly sensitive to environmental moisture.

A. ATR-FTIR (Diamond Crystal)

ATR-FTIR utilizes an evanescent wave that penetrates only a few micrometers into the sample[4].

  • Performance Advantage: It requires zero sample preparation and is non-destructive[4]. More importantly, it completely bypasses the use of hygroscopic matrices.

  • Causality of Choice: Schiff bases derived from 1-Amino-1H-pyrrole-2-carbaldehyde often require careful analysis of the N–H stretching region (~3300–3400 cm⁻¹) to confirm the integrity of the pyrrole ring. ATR prevents ambient moisture from introducing broad O–H artifacts that would otherwise mask this critical region[5]. Diamond crystals are preferred over Zinc Selenide (ZnSe) for these compounds due to their extreme mechanical robustness against hard crystalline samples[6].

B. KBr Pellet (Transmission)

The KBr method involves homogeneously dispersing the solid sample within an IR-inactive potassium bromide matrix and pressing it into a transparent disc[6].

  • Performance Advantage: Because the infrared beam passes through a longer effective pathlength compared to the shallow penetration depth of ATR, KBr pellets offer superior sensitivity for detecting trace impurities or unreacted precursors[7].

  • Causality of Choice: KBr yields classic, high-quality transmission spectra that are ideal for quantitative work and historical library matching[7]. However, KBr is highly hygroscopic. Even trace amounts of absorbed water will generate a broad, intense peak in the 3500–3200 cm⁻¹ range, which can severely distort or mask the intrinsic N–H absorptions of the pyrrole derivative[5].

Quantitative Spectral Signatures

The following table summarizes the expected FT-IR wavenumber ranges for the validation of 1-Amino-1H-pyrrole-2-carbaldehyde Schiff bases and their corresponding metal complexes.

Structural FeaturePrecursor Band (cm⁻¹)Schiff Base Band (cm⁻¹)Metal Complex Band (cm⁻¹)Diagnostic Significance
Aldehyde (–C=O) 1660 – 1680AbsentAbsentConfirms complete consumption of the precursor carbonyl.
Azomethine (–C=N–) Absent1600 – 16401580 – 1610Primary indicator of successful Schiff base condensation[1].
Pyrrole (N–H) 3300 – 34503300 – 34503300 – 3450Confirms the structural integrity of the pyrrole ring.
Metal-Nitrogen (M–N) AbsentAbsent420 – 480Confirms coordination of the azomethine nitrogen to the metal[2].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates built-in validation checks for the ATR-FTIR analysis of synthesized Schiff bases.

Phase 1: System Calibration & Background Validation

  • Crystal Decontamination: Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe dampened with spectroscopic-grade isopropanol. Allow the solvent to flash off completely.

  • Baseline Verification: Execute a background scan (32 scans, 4 cm⁻¹ resolution) against the ambient atmosphere.

    • Self-Validation Check: Inspect the background energy profile. The baseline must be flat and completely free of residual peaks (especially in the 2900 cm⁻¹ and 1600 cm⁻¹ regions), confirming zero cross-contamination from prior analyses.

Phase 2: Sample Acquisition 3. Sample Application: Deposit 2–5 mg of the vacuum-dried Schiff base crystal directly onto the center of the diamond ATR crystal, ensuring complete coverage of the active sensor area. 4. Pressure Optimization: Lower the pressure anvil until the built-in clutch clicks, ensuring reproducible mechanical pressure.

  • Self-Validation Check: Monitor the real-time spectral preview. The target absorbance for the strongest peak (likely the –C=N– stretch) should register between 0.2 and 0.8 AU. If the signal is too weak, the crystal contact is insufficient; if it exceeds 1.0 AU, the detector may saturate, requiring a reduction in sample volume or pressure.

Phase 3: Data Processing 5. Spectral Collection: Acquire the sample spectrum using 32 to 64 co-added scans to optimize the signal-to-noise ratio. 6. ATR Correction (Critical Step): Apply an ATR correction algorithm via the spectrometer's software. Because the evanescent wave's penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes the peak intensities, making the data directly comparable to standard KBr transmission libraries.

Process Workflow Visualization

FTIR_Validation A 1-Amino-1H-pyrrole-2-carbaldehyde (Precursor) B Schiff Base Condensation (Azomethine Formation) A->B C FT-IR Sampling Selection B->C D ATR-FTIR (Diamond) Preferred for Moisture Control C->D Routine Analysis E KBr Pellet High Sensitivity Transmission C->E Trace Detection F Spectral Validation Confirm -C=N- at ~1620 cm⁻¹ D->F E->F

Workflow for the synthesis and FT-IR sampling selection of Schiff bases.

References

  • 1 - Sphinx Knowledge House 2.3 - MDPI

  • 2 - ResearchGate 4.7 - Kintek Press 5.5 - ResearchGate

  • 6 - AZoM 7.4 - Colorado State University / Bruker Optics

Sources

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